Phenyl Fluoroformate
Description
Structure
3D Structure
Properties
CAS No. |
351-80-4 |
|---|---|
Molecular Formula |
C7H5FO2 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
phenyl carbonofluoridate |
InChI |
InChI=1S/C7H5FO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI Key |
VRDZDFJZFWYWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Phenyl Fluoroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: Phenyl fluoroformate (C₇H₅FO₂) is a reactive chemical intermediate with growing importance in organic synthesis, particularly in the creation of complex molecules relevant to pharmaceutical and materials science. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Core Chemical Properties and Identifiers
This compound, also known as phenyl carbonofluoridate, is a colorless liquid. Its structure, featuring a highly reactive fluoroformate group attached to a benzene ring, makes it a valuable reagent for introducing the phenoxycarbonyl moiety.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | Phenyl carbonofluoridate | N/A |
| Synonyms | This compound, Phenoxycarbonyl fluoride | N/A |
| Molecular Formula | C₇H₅FO₂ | N/A |
| Molecular Weight | 140.11 g/mol | N/A |
| CAS Number | 1544-76-9 | N/A |
| Boiling Point | 62°-64°C at 40 mmHg | [1] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| InChI | InChI=1S/C7H5FO2/c8-6(9)10-7-4-2-1-3-5-7/h1-5H | N/A |
| SMILES | O=C(F)Oc1ccccc1 | N/A |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the halogen exchange reaction of the more readily available phenyl chloroformate with a fluoride salt.
Synthesis Workflow
The general process for synthesizing this compound from phenyl chloroformate is a nucleophilic acyl substitution where fluoride displaces chloride.
Figure 1: Synthesis of this compound from phenyl chloroformate.
Experimental Protocol
The following protocol is adapted from a patented synthesis method.[1]
Materials:
-
Phenyl chloroformate (1.0 mol, 156.6 g)
-
Potassium fluoride (1.53 mol, 89 g)
-
Ethylene carbonate (250 g)
Procedure:
-
In a suitable reaction vessel, charge the ethylene carbonate and potassium fluoride.
-
Begin stirring the mixture and heat to 45°-50°C.
-
Slowly add the phenyl chloroformate to the heated mixture.
-
Continue stirring the reaction mixture at 45°-50°C for 2 hours after the addition is complete.
-
After the reaction period, evaporate the mixture under vacuum to remove the ethylene carbonate.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 62°-64°C at 40 mmHg to yield this compound (131 g, 93.5% yield).[1]
Chemical Reactivity and Applications
This compound is a highly efficient reagent for the phenoxycarbonylation of various nucleophiles. Its reactivity is comparable to that of phenyl chloroformate in solvolysis reactions, suggesting that the addition of the nucleophile is the rate-determining step.[2]
General Reactivity Pathway with Nucleophiles
The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the fluoride ion.
Figure 2: General reaction of this compound with a nucleophile.
Applications in Synthesis
This compound has demonstrated utility in the synthesis of polysaccharide carbonates, where it acts as an efficient reagent for modifying hydroxyl groups on complex biopolymers like cellulose and dextran.[3][4][5] This reactivity suggests its potential use in the synthesis of complex molecules in drug development, such as in the formation of carbamates and carbonates which are common functionalities in pharmaceuticals. It can also be used as a precursor for the synthesis of fluorobenzene through catalytic decarboxylation.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public databases. The following are expected characteristic signals based on its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. |
| ¹³C NMR | Aromatic carbons will be in the δ 120-150 ppm range. The carbonyl carbon will be downfield and show coupling to the fluorine atom. |
| ¹⁹F NMR | A singlet for the fluorine atom, with a chemical shift characteristic of a fluoroformate. |
| Infrared (IR) | A strong carbonyl (C=O) stretching band is expected around 1780-1820 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak would be at m/z = 140. Common fragments would include the loss of the fluorine atom and the phenoxy group. |
Safety and Handling
While specific safety data for this compound is limited, its close structural similarity to phenyl chloroformate suggests that it should be handled with extreme care. Phenyl chloroformate is corrosive and toxic, and similar hazards should be assumed for this compound.
Recommended Safe Handling Workflow
A stringent safety protocol should be followed when working with this compound.
Figure 3: Recommended workflow for the safe handling of this compound.
Key safety considerations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Moisture Sensitivity: this compound is likely sensitive to moisture, hydrolyzing to phenol and fluoroformic acid, which is unstable and decomposes to hydrofluoric acid and carbon dioxide. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as water, alcohols, and amines.
Conclusion
References
Phenyl Fluoroformate: A Technical Overview of Identifiers and Synthetic Approaches
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the available information on phenyl fluoroformate (CAS Number: 351-80-4), a fluorinated organic compound with potential applications in chemical synthesis. While detailed experimental data and specific applications in drug development are not extensively documented in publicly available literature, this document consolidates the known identifiers and outlines a potential synthetic pathway.
Chemical Identifiers and Properties
This compound, systematically named Carbonofluoridic acid, phenyl ester, is a chemical entity with the molecular formula C₇H₅FO₂.[1] The following table summarizes its key identifiers.
| Identifier | Value | Reference |
| CAS Number | 351-80-4 | [1] |
| Systematic Name | Carbonofluoridic acid, phenyl ester | [1] |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.114 g/mol | [1] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are scarce, a general synthetic approach has been described. One method involves the reaction of a 1-chloroalkyl carbonate with potassium fluoride (KF) in the presence of a crown ether catalyst. This reaction proceeds through the fragmentation of the carbonate precursor to yield the corresponding aldehyde and the desired fluoroformate.
A patent also outlines a general process for the preparation of fluoroformates, which could be applicable to the synthesis of this compound.[1] This process involves the reaction of an alcohol or phenol with a fluorinating agent.
Below is a generalized workflow for a potential synthesis of this compound based on the available information.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For reference, the mass spectrum of the analogous compound, phenyl chloroformate, shows characteristic peaks that could be used as a comparative reference for future analysis of this compound.[2][3] Similarly, 13C NMR data for phenyl chloroformate is also available.[4]
Reactivity and Stability
Detailed studies on the reactivity, stability, and decomposition of this compound are not well-documented. Based on the general reactivity of acyl fluorides, it is expected to be reactive towards nucleophiles. The analogous compound, phenyl chloroformate, is known to be incompatible with strong oxidizing agents, alcohols, amines, and alkalis, and it decomposes in water.[2][5]
Applications in Drug Development
Currently, there is no specific information available in the surveyed literature regarding the biological activity of this compound or its direct application in drug development or signaling pathway studies. However, the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[6][7][8][9] Therefore, this compound could serve as a valuable reagent for introducing the fluoroformate moiety into potential drug candidates.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The information provided is based on limited available data, and further research is required to fully characterize the properties and potential applications of this compound.
References
- 1. Cas 351-80-4,Carbonofluoridic acid, phenyl ester | lookchem [lookchem.com]
- 2. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl chloroformate(1885-14-9) MS [m.chemicalbook.com]
- 4. Phenyl chloroformate(1885-14-9) 13C NMR [m.chemicalbook.com]
- 5. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Phenyl Fluoroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl fluoroformate (C₆H₅OC(O)F) is a significant organic compound utilized in various chemical syntheses. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and for its application in drug development, where molecular shape plays a critical role in biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established computational chemistry principles and data from analogous molecular systems. Due to a scarcity of direct experimental data for this compound, this guide emphasizes theoretical methodologies and extrapolated data from structurally related compounds.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a phenyl group attached to a fluoroformate moiety. The geometry of the molecule, including bond lengths and angles, can be accurately predicted using computational methods.
Predicted Molecular Parameters
The following table summarizes the predicted bond lengths and angles for the key structural components of this compound. These values are derived from computational studies on analogous molecules, such as phenyl acetate and other phenyl esters, employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.18 - 1.21 |
| C-O (ester) | 1.33 - 1.36 |
| O-C (phenyl) | 1.39 - 1.42 |
| C-F | 1.34 - 1.37 |
| C-C (aromatic, avg.) | 1.39 - 1.40 |
| C-H (aromatic, avg.) | 1.08 - 1.09 |
| **Bond Angles (°) ** | |
| O=C-O | 124 - 127 |
| O=C-F | 108 - 112 |
| O-C-F | 105 - 109 |
| C-O-C | 115 - 119 |
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the C(phenyl)-O(ester) single bond. This rotation dictates the relative orientation of the phenyl ring and the fluoroformate group. Computational studies on similar molecules, like phenyl acetate, indicate the presence of distinct energy minima and transition states.[1]
Rotational Barriers and Stable Conformers
The rotation around the C-O bond is associated with a potential energy barrier. The most stable conformer is expected to be one where the fluoroformate group is not in the same plane as the phenyl ring to minimize steric hindrance. Studies on phenyl acetate have shown that the most stable conformation has the acetyl group tilted with respect to the phenyl ring.[1] A similar non-planar arrangement is anticipated for this compound.
The potential energy surface for this rotation will exhibit minima corresponding to stable conformers and maxima corresponding to transition states. The energy difference between these points defines the rotational barrier. For phenyl-substituted compounds, these barriers are typically in the range of a few kcal/mol.[2]
The following DOT script generates a diagram illustrating the potential energy surface for the rotation around the C(phenyl)-O(ester) bond.
References
Unraveling the Reaction Mechanisms of Phenyl Fluoroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the reaction mechanisms of phenyl fluoroformate, a crucial, yet under-documented, reagent in organic synthesis. By drawing parallels with its extensively studied counterpart, phenyl chloroformate, and incorporating data from related fluoroformates, this document provides a comprehensive overview of its anticipated reactivity, the experimental and computational methodologies used to study it, and the key mechanistic pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize and further investigate this versatile compound.
Core Reaction Mechanisms: A Dichotomy of Pathways
The reactivity of this compound is predominantly governed by two competing mechanisms: a bimolecular Addition-Elimination (A-E) pathway and a unimolecular Ionization (SN1-like) pathway. The prevailing mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.
The Bimolecular Addition-Elimination (A-E) Mechanism
In the presence of nucleophilic solvents, this compound is expected to react via a stepwise addition-elimination mechanism. This pathway is analogous to the well-documented mechanism for phenyl chloroformate.[1][2] The reaction proceeds through a tetrahedral intermediate, and the addition of the nucleophile is generally the rate-determining step.[3]
Studies on ethyl fluoroformate suggest that bond formation is more advanced in the transition state for fluoroformates compared to their chloroformate analogs. This implies a more associative character for the transition state in this compound reactions.[3]
// Main graph rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl\nFluoroformate" -> "Tetrahedral\nIntermediate" [label=" + Nu- (slow)", color="#EA4335"]; "Tetrahedral\nIntermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral\nIntermediate" -> "Product" [label=" - F- (fast)", color="#34A853"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Figure 1: Addition-Elimination (A-E) Pathway"; fontcolor = "#202124"; fontsize = 10; }
The Unimolecular Ionization (SN1-like) Mechanism
In highly ionizing and poorly nucleophilic solvents, such as aqueous fluoroalcohols, an ionization mechanism may compete with or even dominate the A-E pathway.[4] This mechanism involves the initial, slow departure of the fluoride ion to form a resonance-stabilized acylium-like cation, which is then rapidly attacked by the solvent.
// Main graph rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl\nFluoroformate" -> "Acylium Cation\nIntermediate" [label=" - F- (slow)", color="#EA4335"]; "Acylium Cation\nIntermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acylium Cation\nIntermediate" -> "Product" [label=" + Nu- (fast)", color="#34A853"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Figure 2: Unimolecular Ionization (SN1-like) Pathway"; fontcolor = "#202124"; fontsize = 10; }
Quantitative Data Summary
Direct quantitative kinetic data for this compound is scarce in the literature. However, by examining data from analogous compounds, we can infer its reactivity profile. The following tables summarize relevant kinetic parameters for phenyl chloroformate and ethyl fluoroformate, which serve as valuable benchmarks.
Table 1: Grunwald-Winstein Parameters for Haloformate Solvolysis
| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism | Reference |
| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | [1] |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | [2] |
| Ethyl Fluoroformate | 1.51 ± 0.20 | 0.85 ± 0.11 | Addition-Elimination | [3] |
Table 2: Activation Parameters for the Solvolysis of Ethyl Haloformates
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Interpretation | Reference |
| Ethyl Fluoroformate | 9.4 - 14.0 | -27.9 to -41.5 | Highly ordered, bimolecular transition state | [3] |
| Ethyl Chloroformate | 13.6 - 18.4 | -20.4 to -31.8 | Bimolecular transition state | [3] |
The highly negative entropies of activation for both ethyl fluoroformate and chloroformate strongly support the bimolecular nature of the rate-determining step in their solvolysis.[3]
Experimental Protocols
The study of this compound reaction mechanisms relies on a combination of kinetic measurements and linear free-energy relationships.
Kinetic Studies of Solvolysis
The rates of solvolysis are typically measured by monitoring the production of acid in a variety of pure and binary solvent mixtures at a constant temperature.
Methodology:
-
Reagent Preparation: A solution of this compound in a suitable inert solvent (e.g., acetonitrile) is prepared. The various aqueous-organic solvent mixtures are also prepared.
-
Kinetic Runs: A small aliquot of the this compound solution is injected into the thermostated solvent mixture. The reaction progress is monitored by titrating the liberated acid with a standardized base solution, often using an indicator or a pH-stat.
-
Rate Constant Calculation: The pseudo-first-order rate constants (k) are determined by a non-linear least-squares fit of the concentration versus time data.
Extended Grunwald-Winstein Analysis
The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the rate constants with solvent nucleophilicity (NT) and ionizing power (YCl).[2]
The equation is as follows: log(k/ko) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
ko is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the solvolysis to solvent nucleophilicity.
-
m is the sensitivity of the solvolysis to solvent ionizing power.
-
NT is the solvent nucleophilicity parameter.
-
YCl is the solvent ionizing power parameter for a chlorine leaving group.
High 'l' values (typically > 1.0) and moderate 'm' values (around 0.5) are characteristic of the bimolecular addition-elimination mechanism.[1] Conversely, lower 'l' values and higher 'm' values suggest a greater degree of charge separation in the transition state, indicative of an ionization mechanism.
Computational Studies
While experimental data provides the cornerstone of mechanistic understanding, computational chemistry offers invaluable insights into the finer details of reaction pathways. Density Functional Theory (DFT) calculations can be employed to model the structures of reactants, transition states, and intermediates, as well as their relative energies.
Typical Computational Protocol:
-
Model System Setup: The reactants (this compound and a nucleophile) are modeled in a chosen solvent environment, often using a continuum solvation model.
-
Transition State Search: The transition state geometry for the reaction is located using various optimization algorithms.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).
-
Energy Profile Construction: The energies of the reactants, transition state, and products are calculated to construct a reaction energy profile, yielding the activation energy barrier.
Computational studies on related systems have been instrumental in confirming reaction pathways and understanding the role of catalysts and substituent effects.[5]
Conclusion
The reaction mechanism of this compound, while not as extensively documented as its chloro-analog, can be understood through a combination of established chemical principles and comparative data. The evidence strongly suggests a dominant bimolecular addition-elimination pathway in most solvent systems, with the potential for a competing unimolecular ionization mechanism in highly ionizing, non-nucleophilic media. The experimental and computational protocols outlined in this guide provide a robust framework for further investigation into the nuanced reactivity of this important synthetic reagent. A deeper understanding of these mechanisms will undoubtedly facilitate the development of novel synthetic methodologies and the design of new pharmaceuticals.
References
- 1. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Storage of Phenyl Fluoroformate and its Analogue, Phenyl Chloroformate
Introduction
Phenyl fluoroformate and its chlorinated analogue, phenyl chloroformate, are highly reactive chemical intermediates used in organic synthesis, particularly in the pharmaceutical and polymer industries. They serve as versatile reagents for introducing the phenoxycarbonyl group, a key step in the synthesis of carbamates, carbonates, and other derivatives. However, their high reactivity also presents significant health and safety hazards. This guide provides a detailed overview of the safety, handling, and storage protocols for phenyl chloroformate, which should be considered as a conservative proxy for assessing the risks associated with this compound.
These compounds are corrosive, highly toxic by inhalation, and reactive with water.[1][2] Proper risk assessment, engineering controls, personal protective equipment, and emergency preparedness are critical for their safe use in a laboratory or industrial setting.
Hazard Identification and Classification
Phenyl chloroformate is classified as a highly hazardous substance. The primary dangers include:
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][3]
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Reactivity: Reacts with water, moist air, alcohols, amines, and bases, which can produce toxic and corrosive gases like hydrogen chloride.[1][4]
-
Combustibility: It is a combustible liquid.[5]
Quantitative Safety Data (Phenyl Chloroformate)
The following tables summarize key quantitative data for phenyl chloroformate.
Table 1: Physical and Chemical Properties
| Property | Value | Citation(s) |
| CAS Number | 1885-14-9 | [6] |
| Molecular Formula | C₇H₅ClO₂ | [7] |
| Molecular Weight | 156.57 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [6][8] |
| Odor | Pungent, strong odor | [8] |
| Boiling Point | 188 - 189 °C (at 760 mmHg) 74 - 75 °C (at 13-17 mmHg) | [3][6][9] |
| Melting Point | -28 °C | [6][8] |
| Flash Point | 69 °C (closed cup) | [4][8] |
| Autoignition Temperature | 540 - 560 °C | [7][8] |
| Density | 1.248 g/mL (at 25 °C) | [4][9] |
| Vapor Density (Air=1) | 5.41 | [8] |
| Vapor Pressure | 0.67 mmHg (at 20°C) 20 mmHg (at 83°C) | [7][8] |
| Solubility in Water | Decomposes/Reacts | [1][8] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Citation(s) |
| LD₅₀ | Rat | Oral | 1754 mg/kg (1410 µL/kg) | [2][6] |
| LD₅₀ | Rabbit | Dermal | 3970 - 4939 mg/kg | [2][7] |
| LC₅₀ (4-hour) | Rat | Inhalation | 0.18 - 0.28 mg/L (280 mg/m³) | [2][6] |
| LC₅₀ (Fish) | Leuciscus idus | Aquatic | 10.6 mg/L (48-hour) | [2] |
Safe Handling Protocols
Safe handling requires a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[10] Avoid inhalation of vapors or mists.[3][11]
-
Isolation: Use a closed system whenever possible, especially for operations above the flash point of 69°C.[12]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[13]
Personal Protective Equipment (PPE)
A detailed PPE regimen is mandatory for handling phenyl chloroformate.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Tightly fitting chemical safety goggles in combination with a full-face shield (minimum 8-inch).[3][11] | |
| Hand Protection | Chemical-resistant gloves are required. Inspect gloves for integrity before use. - Full Contact: Fluorinated rubber (e.g., Vitoject®), 0.7 mm thickness, >480 min breakthrough. - Splash Contact: Nitrile rubber, 0.4 mm thickness, >30 min breakthrough. | [3][4][11] |
| Skin/Body Protection | Chemical-resistant lab coat or apron. For larger quantities or higher risk of splash, a full chemical-resistant suit is recommended. Wear closed-toe shoes (safety shoes recommended).[4][7] | |
| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. However, in case of inadequate ventilation, spill, or emergency, a NIOSH-approved full-facepiece airline respirator or a self-contained breathing apparatus (SCBA) is necessary.[7][11] |
Workplace Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling the material.[11]
-
Keep the container tightly closed when not in use.[11]
-
Prevent the buildup of electrostatic charge by grounding all equipment.[11]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[11]
Storage Protocols
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Temperature: Store in a refrigerator at a recommended temperature of 2-8°C.[4][11] Use an explosion-proof refrigerator.[4]
-
Atmosphere: Store under an inert gas (e.g., nitrogen, argon) as the material is moisture-sensitive.[4][11]
-
Container: Keep in the original, tightly sealed container. If containers are opened, they must be carefully resealed and kept upright. Store in a corrosion-resistant container.[11]
-
Location: Store in a cool, dry, well-ventilated, and locked-up area.[4][11] The storage area should not have drain or sewer access.[12]
-
Incompatibilities: Segregate from incompatible materials such as:
Emergency Procedures
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., dry sand, vermiculite, or commercial sorbent).[7]
-
Do NOT use water or combustible materials for absorption.[1]
-
Collect the absorbed material using spark-proof tools into a suitable, labeled, and closed container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or >1 liter):
-
Evacuate the laboratory immediately and alert others.[4]
-
Isolate the area and prevent entry.
-
Call emergency services (e.g., institutional safety office, fire department).[13]
-
If safe to do so, increase ventilation and remove ignition sources.[1]
-
Only personnel trained and equipped for hazardous material response should handle the cleanup.
-
Fire Response
-
Extinguishing Media:
-
Firefighting Actions:
-
Evacuate the area immediately.
-
Call the fire department.
-
If the fire is small and you are trained, you may attempt to extinguish it from a safe distance with a suitable extinguisher.
-
Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]
-
Use a water spray to cool nearby containers to prevent pressure buildup and explosion.[4]
-
First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[3][6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical attention.[3][6]
Experimental Protocols Cited
Detailed experimental protocols for the safety testing of this compound are not available. The toxicological data presented for phenyl chloroformate are derived from standardized tests conducted under regulatory guidelines (e.g., OECD Test Guidelines). These generally involve:
-
LD₅₀ (Oral): A study where graded doses of the substance are administered orally to a group of rats, and the dose that is lethal to 50% of the population is determined.
-
LC₅₀ (Inhalation): A study where rats are exposed to various concentrations of the substance in the air for a fixed period (typically 4 hours), and the concentration lethal to 50% of the population is determined.[2][6]
-
Skin/Eye Irritation: Application of the substance to the skin or eyes of rabbits to observe for corrosive or irritant effects over a set period.[2]
Visualized Workflows and Relationships
The following diagrams illustrate key logical workflows for safely handling hazardous, water-reactive liquids like phenyl chloroformate.
Caption: General workflow for handling phenyl chloroformate.
Caption: Decision tree for responding to a chemical spill.
Caption: Storage compatibility and conditions.
References
- 1. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
- 8. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]
- 10. nextsds.com [nextsds.com]
- 11. Phenyl chloroformate - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ehs.fiu.edu [ehs.fiu.edu]
Phenyl Fluoroformate: An In-depth Technical Guide to its Predicted Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for phenyl fluoroformate. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the anticipated ¹H, ¹³C, and ¹⁹F NMR characteristics based on the analysis of analogous compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for NMR data acquisition and a visualization of the general NMR workflow.
Predicted NMR Spectral Data
The following tables summarize the estimated chemical shifts (δ) for this compound. These predictions are derived from spectral data of structurally similar compounds, such as phenyl chloroformate and other fluorinated aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H2, H6 (ortho) | 7.20 - 7.40 | Doublet |
| H3, H5 (meta) | 7.40 - 7.60 | Triplet |
| H4 (para) | 7.30 - 7.50 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Coupling |
| C=O | 150 - 160 | Doublet (due to ¹JCF) |
| C1 (ipso) | 150 - 155 | Singlet |
| C2, C6 (ortho) | 120 - 125 | Singlet |
| C3, C5 (meta) | 129 - 132 | Singlet |
| C4 (para) | 126 - 129 | Singlet |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F | +30 to +50 | Singlet |
Experimental Protocols
The following is a general experimental protocol for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. The specific parameters may require optimization based on the instrument and sample concentration.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).
3. Data Acquisition:
-
¹H NMR:
-
Set the spectral width to approximately 15 ppm, centered around 5-7 ppm.
-
Use a 30° to 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 200-250 ppm.
-
Use a 30° to 45° pulse angle.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR:
-
Set the spectral width to cover the expected range for fluoroformates (e.g., -50 to +100 ppm).
-
Use a 30° to 45° pulse angle.
-
Proton decoupling can be used to remove ¹H-¹⁹F couplings if desired.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 128 to 512).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks to determine the relative ratios of different nuclei.
-
Analyze the multiplicities and coupling constants to elucidate the molecular structure.
Visualization of the NMR Experimental Workflow
The following diagram illustrates the logical flow of a typical NMR experiment, from sample preparation to final data analysis.
Caption: A flowchart of the standard NMR experimental process.
Phenyl Fluoroformate: A Technical Guide to its Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties and stability of phenyl fluoroformate. Due to the limited availability of direct experimental thermodynamic data for this compound, this guide leverages a comparative analysis with its close structural analog, phenyl chloroformate, to infer its properties. The document summarizes the known physical and kinetic data for this compound and presents a more extensive dataset for phenyl chloroformate. Detailed experimental protocols for determining thermodynamic properties and for studying solvolysis kinetics are provided. Furthermore, this guide proposes a potential decomposition pathway for this compound and visualizes key processes using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals working with or interested in the characteristics of this compound.
Introduction
This compound (C₆H₅OCOF) is an organic compound of interest in various chemical syntheses due to the unique reactivity of the acyl fluoride group. Acyl fluorides are generally known to be more thermally and hydrolytically stable than their corresponding acyl chlorides.[1] This increased stability, coupled with their distinct reactivity profile, makes them valuable reagents.[2] However, a comprehensive understanding of the thermodynamic properties and stability of this compound has been hampered by a lack of extensive experimental studies.
This guide aims to consolidate the available information on this compound and to provide a comparative framework using the well-characterized phenyl chloroformate (C₆H₅OCOCl). By examining the similarities and differences in their known properties, we can draw reasonable inferences about the expected behavior of this compound.
Comparative Physicochemical and Thermodynamic Data
Table 1: Physical Properties of this compound (Limited Data)
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | N/A |
| Molecular Weight | 140.11 g/mol | N/A |
Table 2: Physical and Thermodynamic Properties of Phenyl Chloroformate
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 1885-14-9 | [3][4] |
| Molecular Formula | C₇H₅ClO₂ | [3][4] |
| Molecular Weight | 156.57 g/mol | [5] |
| Physical Properties | ||
| Appearance | Colorless to light-yellow liquid with a pungent odor | |
| Boiling Point | 188-189 °C | [3] |
| Melting Point | -28 °C | [3] |
| Density | 1.2 g/cm³ at 20 °C | |
| Vapor Pressure | 0.67 mmHg | |
| Flash Point | 69 °C (closed cup) | |
| Autoignition Temperature | 540 °C | |
| Thermodynamic Properties | ||
| Enthalpy of Vaporization (ΔvapH°) | Data not explicitly found | [6] |
| Enthalpy of Fusion (ΔfusH°) | Data not explicitly found | [6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not explicitly found | [6] |
| Standard Enthalpy of Formation (gas) (ΔfH°gas) | Data not explicitly found | [6] |
| Ideal Gas Heat Capacity (Cp,gas) | Data not explicitly found | [6] |
Stability and Reactivity
While comprehensive thermodynamic stability data is lacking, kinetic studies on the solvolysis of this compound provide valuable insights into its reactivity and stability in solution, particularly in comparison to phenyl chloroformate.
Solvolysis Kinetics
The solvolysis of this compound and phenyl chloroformate in various solvents has been studied, and the reactions are believed to proceed through an addition-elimination mechanism.[7][8] In this mechanism, the solvent acts as a nucleophile, adding to the carbonyl carbon, followed by the elimination of the halide ion.
Kinetic data indicates that the F:Cl rate ratio for the solvolysis of the corresponding benzoyl halides can be very high.[9] This suggests that despite the stronger carbon-fluorine bond, fluoroformates can exhibit higher reactivity in solvolysis than chloroformates under certain conditions.[9] The specific rates of solvolysis for phenyl chloroformate have been correlated using the extended Grunwald-Winstein equation, which separates the effects of solvent nucleophilicity and ionizing power.[8][10]
Table 3: Comparative Solvolysis Data
| Compound | Proposed Mechanism | Key Findings | Reference(s) |
| This compound | Addition-Elimination | Solvolysis rates are influenced by solvent properties. | [7][11] |
| Phenyl Chloroformate | Addition-Elimination | Specific rates of solvolysis are well-correlated by the extended Grunwald-Winstein equation. The addition step is likely rate-determining. | [7][8][10] |
Proposed Decomposition Pathway
In the absence of direct experimental evidence for the thermal decomposition of this compound, a plausible pathway can be proposed based on the known reactivity of acyl halides. Acyl chlorides are known to be highly reactive and can decompose to produce hydrogen chloride in the presence of water.[12] Phenyl chloroformate, for instance, emits fumes containing HCl in moist air and decomposes in water.[3]
Given that acyl fluorides are generally more stable, the decomposition of this compound is expected to be less vigorous. A likely decomposition pathway in the presence of water would involve hydrolysis to phenol, carbon dioxide, and hydrogen fluoride.
Caption: Proposed hydrolytic decomposition pathway for this compound.
Experimental Protocols
Determination of Thermodynamic Properties
While specific experimental data for this compound is not available, a general workflow for its determination can be outlined based on established methodologies for organic compounds.[13]
Objective: To experimentally determine the enthalpy of formation, heat capacity, and vapor pressure of this compound.
Methodologies:
-
Combustion Calorimetry:
-
A precisely weighed sample of this compound is combusted in a static bomb calorimeter in the presence of excess oxygen.[13]
-
The heat released during combustion is measured to determine the standard enthalpy of combustion (Δc H°).
-
From this, the standard enthalpy of formation (Δf H°) in the condensed state can be calculated using Hess's law.
-
-
Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry:
-
Vapor Pressure Measurement (Knudsen Effusion Method):
-
The vapor pressure of this compound is measured as a function of temperature using the Knudsen effusion method.[13][15]
-
This involves measuring the rate of mass loss of the substance effusing through a small orifice into a vacuum.
-
The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.
-
Caption: Proposed workflow for the experimental determination of thermodynamic properties.
Solvolysis Kinetics Measurement
Objective: To measure the specific rates of solvolysis of this compound in various solvents.
Methodology:
-
Solvent Preparation: A range of hydroxylic solvents and binary solvent mixtures are prepared.
-
Reaction Initiation: A small aliquot of a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) is injected into the thermostatted solvent.
-
Rate Monitoring: The rate of reaction is monitored by following the increase in conductivity of the solution due to the formation of ionic products (e.g., H⁺ and F⁻). The conductivity is measured as a function of time.
-
Data Analysis: The first-order rate constants (k) are calculated by fitting the conductivity-time data to an exponential function.
-
Grunwald-Winstein Analysis: The logarithms of the rate constants (log k) are plotted against the solvent ionizing power (Y) and solvent nucleophilicity (N) parameters to determine the sensitivity of the reaction to these solvent properties, providing insights into the reaction mechanism.[8][10]
Conclusion
While there is a notable scarcity of direct experimental thermodynamic data for this compound, this technical guide provides a foundational understanding by leveraging comparative data from its chloroformate analog and available kinetic studies. The provided protocols outline a clear path for future experimental work to fill the existing data gaps. The greater stability of the C-F bond compared to the C-Cl bond suggests that this compound is likely more thermally stable than phenyl chloroformate, a hypothesis that warrants experimental verification. The information and methodologies presented herein are intended to support further research and application of this compound in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl chloroformate [webbook.nist.gov]
- 5. usbio.net [usbio.net]
- 6. Phenyl chloroformate (CAS 1885-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eng.uc.edu [eng.uc.edu]
understanding the reactivity profile of phenyl fluoroformate
An In-depth Technical Guide to the Reactivity Profile of Phenyl Chloroformate
Introduction
Phenyl chloroformate is a versatile acyl halide used primarily for the introduction of the phenoxycarbonyl group. This functionality serves as a protective group for amines and alcohols and as a precursor for the formation of carbonates, carbamates, and ureas, which are common moieties in pharmaceuticals. Understanding its reactivity, stability, and reaction mechanisms is crucial for its effective application in complex molecule synthesis. This guide will detail its synthesis, physicochemical properties, reaction kinetics, and mechanistic pathways, supported by quantitative data and experimental protocols.
Synthesis of Phenyl Chloroformate
The most common industrial synthesis of phenyl chloroformate involves the reaction of phenol with an excess of phosgene (COCl₂).[1] The reaction is typically performed in a suitable solvent, and a tertiary amine base like N,N-dimethylaniline may be used to scavenge the HCl byproduct.[1]
General Experimental Protocol for Synthesis
A solution of phenol in a chlorinated solvent (e.g., chloroform) is cooled in an ice bath. Phosgene gas is then bubbled through the solution. Following the introduction of phosgene, an equimolar amount of a tertiary amine base, such as N,N-dimethylaniline, is added dropwise while maintaining the low temperature (5-10 °C).[1] After the addition is complete, the reaction mixture is quenched with cold water. The organic layer is separated, washed with dilute hydrochloric acid and then with water to remove any remaining base and salts. The organic layer is dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is removed by evaporation. The final product, phenyl chloroformate, is purified by vacuum distillation, collecting the fraction at approximately 74-75 °C at 1.73 kPa.[1] This method typically results in yields of about 90%.[1]
Caption: Synthesis workflow for phenyl chloroformate from phenol and phosgene.
Physicochemical and Spectroscopic Data
Phenyl chloroformate is a colorless liquid with a pungent odor.[2][3] It is highly corrosive and reacts with water.[2] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅ClO₂ | [4] |
| Molar Mass | 156.57 g/mol | [4] |
| CAS Number | 1885-14-9 | [4] |
| Appearance | Colorless liquid | [2] |
| Density | 1.248 g/mL at 25 °C | [5][6] |
| Boiling Point | 74-75 °C at 13 mmHg (1.73 kPa) | [5][6] |
| Refractive Index | n20/D 1.511 | [5][6] |
| Vapor Pressure | 1.22 psi at 20 °C | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Mass Spec (EI) | Major m/z peaks: 77, 65, 156, 39, 63 | [2] |
| IR Spectrum | Key absorptions available in NIST database | [7] |
Reactivity Profile and Stability
Phenyl chloroformate's reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the phenoxy group.
-
Hydrolytic Instability : It decomposes in water and fumes in moist air, producing phenol, carbon dioxide, and hydrogen chloride.[2][3] This reactivity necessitates handling under anhydrous conditions.
-
Nucleophilic Attack : It reacts readily with a wide range of nucleophiles. This is its most important feature for synthesis.
-
Alcohols : React to form phenyl carbonates.
-
Amines : React to form phenyl carbamates.
-
Carboxylates : Can form mixed anhydrides.
-
-
Thermal Stability : While stable at recommended storage temperatures (2-8 °C), it can decompose upon heating.[2][5] Containers may explode if heated or contaminated with water.[2][3]
-
Incompatibilities : Phenyl chloroformate is incompatible with strong oxidizing agents, alcohols, amines, and alkali bases.[2][3] It may react vigorously or explosively with ethers like diisopropyl ether, especially in the presence of trace metal salts.[2][3]
Reaction Mechanisms
The primary mechanism for the reaction of phenyl chloroformate with nucleophiles is nucleophilic acyl substitution . Kinetic studies, particularly on its solvolysis, have provided significant insight into the specific pathways.
Addition-Elimination Mechanism
For most solvolysis reactions, a stepwise bimolecular addition-elimination mechanism is predominant.[8][9] In this pathway, the nucleophile (e.g., a solvent molecule like water or alcohol) first attacks the carbonyl carbon, leading to a tetrahedral intermediate. This addition step is typically the rate-determining step.[9] The intermediate then collapses by expelling the chloride ion, which is an excellent leaving group, to form the final product.
Caption: General stepwise addition-elimination pathway for nucleophilic substitution.
Evidence from Kinetic Studies
The proposed mechanism is strongly supported by kinetic data, particularly from analyses using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to solvent nucleophilicity (N) and ionizing power (Y).[8]
log(k/k₀) = lN + mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity to solvent nucleophilicity.
-
m is the sensitivity to solvent ionizing power.
For phenyl chloroformate, the observed values strongly suggest a mechanism where bond-making (nucleophilic attack) is significant in the transition state.[8]
| Parameter | Value | Interpretation | Reference(s) |
| l (Sensitivity to N) | 1.66 | High sensitivity to solvent nucleophilicity, indicating significant bond-making in the transition state. Supports the addition-elimination pathway. | [8] |
| m (Sensitivity to Y) | 0.56 | Moderate sensitivity to solvent ionizing power, indicating some charge separation and bond-breaking in the transition state. | [8] |
Further evidence comes from Kinetic Solvent Isotope Effects (KSIE). The values for methanolysis support a mechanism involving general-base catalysis, where a second solvent molecule assists in deprotonating the nucleophile as it attacks.[8]
| Reaction | KSIE Value (kMeOH/kMeOD) | Interpretation | Reference(s) |
| Methanolysis | ≈ 2.3 – 2.5 | A large KSIE value indicates that the O-H bond of the methanol nucleophile is being broken in the rate-determining step, consistent with general-base catalysis. | [10] |
For reactions with stronger nucleophiles, such as aminolysis in acetonitrile, a more associative, concerted SN2-like displacement mechanism has also been proposed.[10]
Applications in Drug Development and Synthesis
The reactivity of phenyl chloroformate makes it a valuable tool for introducing protecting groups and forming key linkages in drug molecules.
Formation of Carbamates (Amine Protection)
One of the most common applications is the reaction with primary or secondary amines to form N-phenoxycarbonyl derivatives (carbamates). This group can serve as a stable protecting group for the amine functionality during subsequent synthetic steps.
Experimental Protocol: General N-Phenoxycarbonylation To a solution of the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, phenyl chloroformate (1.05 equivalents) is added dropwise. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
The Role of Fluorine in Drug Design
While phenyl fluoroformate itself is not common, the introduction of fluorine into organic molecules is a critical strategy in modern drug discovery.[11][12] Replacing hydrogen or other groups with fluorine can profoundly alter a molecule's properties:
-
Metabolic Stability : The carbon-fluorine bond is very strong, and replacing a metabolically labile C-H bond with C-F can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[11]
-
Lipophilicity : A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[11][12]
-
Acidity/Basicity (pKa) : As a highly electronegative atom, fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nearby amines, affecting the ionization state of the drug at physiological pH.[11]
-
Conformational Control : Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape for improved target binding.[11]
A hypothetical this compound would be expected to be more reactive than phenyl chloroformate due to the higher electronegativity of fluorine, making the carbonyl carbon even more electrophilic. However, the control and handling of such a reactive species would present significant challenges.
Conclusion
Phenyl chloroformate is a highly reactive and versatile reagent with a well-defined reactivity profile governed by nucleophilic acyl substitution. Its reactions typically proceed through a rate-determining addition to form a tetrahedral intermediate. This predictable reactivity makes it an essential tool for organic chemists, particularly in the pharmaceutical industry, for the synthesis of carbonates and carbamates and for the protection of amine and alcohol functional groups. A thorough understanding of its handling requirements, stability, and mechanistic pathways is paramount for its successful and safe implementation in the laboratory.
References
- 1. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 2. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]
- 7. Phenyl chloroformate [webbook.nist.gov]
- 8. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
physical properties like boiling point and density of phenyl fluoroformate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the physical properties of phenyl fluoroformate, specifically its boiling point and density. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined data for this compound. This suggests that this compound is a less common and less well-characterized substance compared to its chlorinated analog, phenyl chloroformate.
In light of this data gap, this guide provides a detailed overview of the known physical properties of phenyl chloroformate as a primary point of comparison. Additionally, it discusses the general trends in the physical properties of aryl halides to offer a qualitative understanding of how the properties of this compound might be anticipated to differ from its chloro- and bromo- counterparts. A representative experimental protocol for the synthesis of phenyl chloroformate is also included to provide a methodological reference, alongside a workflow diagram for this synthesis.
This compound: An Overview
This compound (C₇H₅FO₂) is an aryl haloformate. While its chemical structure is analogous to the widely used phenyl chloroformate, there is a significant lack of published data regarding its physical and chemical properties. No definitive experimental values for its boiling point or density are currently available in the public domain.
Phenyl Chloroformate: A Well-Characterized Analog
Given the absence of data for this compound, the properties of phenyl chloroformate (C₇H₅ClO₂) serve as the best available comparative reference. Phenyl chloroformate is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and esters.
Physical Properties of Phenyl Chloroformate
The physical properties of phenyl chloroformate are well-documented and are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 188-189 °C | at 1013 hPa |
| 74-75 °C | at 13 mmHg | |
| Density | 1.248 g/mL | at 25 °C |
| 1.24 g/cm³ | at 20 °C | |
| Molecular Weight | 156.57 g/mol | |
| Appearance | Colorless to light-yellow liquid | |
| Odor | Pungent |
Note: This data pertains to phenyl chloroformate, not this compound.
General Trends in Physical Properties of Aryl Halides
The physical properties of aryl halides, such as boiling point and density, are influenced by the nature of the halogen atom.
-
Boiling Point: For a given aryl group, the boiling point generally increases with the increasing atomic mass of the halogen. This is due to the increase in the strength of van der Waals forces.[1] Therefore, it can be reasonably inferred that the boiling point of this compound would be lower than that of phenyl chloroformate.
-
Density: The density of aryl halides also tends to increase with the increasing atomic mass of the halogen.[2] Consequently, this compound is expected to have a lower density than phenyl chloroformate.
Experimental Protocols: Synthesis of Phenyl Chloroformate
Reaction: Phenol reacts with phosgene to yield phenyl chloroformate.
Procedure:
-
Dissolve phenol in a suitable solvent, such as chloroform.
-
Cool the solution.
-
Introduce phosgene gas into the solution, maintaining a cooled temperature. The molar ratio of phosgene to phenol should be approximately 1:1.
-
Slowly add an equimolar amount of a base, such as N,N-dimethylaniline, to the reaction mixture while stirring and maintaining a low temperature (e.g., 5-10 °C).
-
After the addition is complete, dilute the reaction mixture with cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
Remove the solvent by evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain phenyl chloroformate.
Disclaimer: This is a representative protocol for phenyl chloroformate and should be adapted and optimized with appropriate safety precautions for any attempt to synthesize this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of phenyl chloroformate.
Caption: Workflow for Phenyl Chloroformate Synthesis.
Conclusion
While a comprehensive technical guide on the physical properties of this compound is hampered by the lack of available experimental data, this document provides the most relevant comparative information. The detailed data for phenyl chloroformate, coupled with an understanding of periodic trends for aryl halides, allows for qualitative estimations of the properties of this compound. The provided synthetic protocol for the chloro-analog offers a starting point for potential laboratory preparation. Further experimental investigation is required to definitively determine the physical properties of this compound.
References
An In-depth Technical Guide to Phenyl Fluoroformate: Key Suppliers, Purchasing, and Application
Introduction
Phenyl fluoroformate (CAS No. 1885-14-9) is a crucial reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its ability to act as an efficient acylating agent for the introduction of the phenoxycarbonyl (Phoc) group. This functionality is instrumental in the formation of carbamates and esters, serving as a versatile protecting group for amines in complex multi-step syntheses, such as peptide chemistry.[1][2] The strategic incorporation of fluorine-containing moieties can significantly enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates, making reagents like this compound valuable tools for medicinal chemists and drug development professionals.[3][4][5]
This guide provides a comprehensive overview of the key suppliers, procurement considerations, safety protocols, and a representative experimental protocol for the use of this compound.
Key Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, catering to needs ranging from academic research to large-scale industrial synthesis. Leading producers and distributors include companies known for their fine and specialty chemicals.[6]
Quantitative data from prominent suppliers is summarized below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and specifications before use.
| Specification | Details | Typical Suppliers |
| CAS Number | 1885-14-9[1][7] | Universal |
| Molecular Formula | C₇H₅ClO₂[1] | Universal |
| Molecular Weight | 156.57 g/mol [7][8] | Universal |
| Appearance | Clear, colorless liquid[1][9] | Universal |
| Typical Purity | ≥ 97%, ≥ 99% (GC)[1][7][10] | Sigma-Aldrich, Chem-Impex, TCI |
| Boiling Point | 188 - 189 °C (1013 hPa)[8]; 74-75 °C (13 mmHg)[7] | Universal |
| Density | ~1.248 g/mL at 25 °C[7] | Universal |
| Available Quantities | 5g, 25g, 100g, 500g, Bulk | Most major suppliers |
Table 1: Summary of this compound Specifications.
Procurement and Purchasing Guide for Researchers
The procurement of a reactive chemical like this compound requires a systematic approach to ensure safety, quality, and compliance. The following workflow outlines the key steps for researchers and laboratory managers.
Key Procurement Steps:
-
Supplier Vetting: Select suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) and a current Safety Data Sheet (SDS). Leading producers often have more robust quality control systems.[6][11]
-
Documentation Review: Before purchasing, thoroughly review the SDS to ensure your facility has the necessary engineering controls (e.g., fume hood), personal protective equipment, and emergency procedures in place.[12][13]
-
Quotation: Request quotes for the desired quantity and purity. Note that pricing can vary significantly between suppliers and with order volume.
-
Receiving and Inspection: Upon delivery, inspect the packaging for any signs of damage or leaks. Verify that the product label information matches the purchase order and CoA.
-
Storage: Immediately transfer the chemical to a designated storage location that meets the requirements outlined in the SDS.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic if swallowed, and fatal if inhaled.[7][8]
| Hazard Category | Details |
| GHS Signal Word | Danger [7] |
| Hazard Statements | H290: May be corrosive to metals.[8] H302: Harmful if swallowed.[8] H314: Causes severe skin burns and eye damage.[8] H330: Fatal if inhaled.[7][8] H335: May cause respiratory irritation.[7][8] |
| Precautionary Statements | P260: Do not breathe mist or vapors.[12] P271: Use only outdoors or in a well-ventilated area.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P284: Wear respiratory protection.[12] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][13] P405: Store locked up.[2][13] |
Table 2: Summary of GHS Hazard Information for this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[13]
-
Skin Protection: Handle with chemical-resistant gloves. Fluorinated rubber (Viton®) is recommended for full contact, with a breakthrough time of over 480 minutes.[13] Always inspect gloves before use and use proper removal technique.[13] A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[12] If ventilation is inadequate, wear a full-face respirator with an appropriate cartridge approved by NIOSH or equivalent standards.[13]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is 2-8°C in an explosion-proof refrigerator.[13]
-
The compound is moisture-sensitive; store under an inert gas like argon or nitrogen.[2]
-
Containers must be kept tightly closed and resealed carefully after opening to prevent leakage.[13] Over time, pressure may build up in the container, which should be opened with care.[13]
-
Keep away from incompatible materials such as water, bases, amines, and alcohols. It reacts with water, potentially liberating toxic gases.[2]
Application in Amine Protection & Experimental Protocol
A primary application of this compound is the protection of primary and secondary amines by converting them into phenoxycarbonyl (Phoc) carbamates.[2] This reaction is chemoselective and generally proceeds under mild conditions, making it a valuable transformation in the synthesis of complex molecules like peptides and pharmaceutical intermediates.[2] The resulting carbamate is stable to many reaction conditions but can be cleaved when necessary.
The following is a generalized protocol for the N-protection of a primary amine using this compound, adapted from established procedures for carbamate formation.[2]
General Protocol for the N-Phenoxycarbonyl (N-Phoc) Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Base (optional, e.g., pyridine or triethylamine, 1.2 equivalents)
-
1N Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (1.0 equiv.) in anhydrous THF (or DCM) to a concentration of approximately 0.25 M.
-
Addition of Reagent: Add this compound (1.1 equiv.) dropwise to the stirred solution at room temperature. If the amine starting material is a salt (e.g., hydrochloride), a non-nucleophilic base like triethylamine should be added prior to the this compound to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[2] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 1-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with 1N NaOH solution to quench any unreacted this compound and wash out the phenol byproduct.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2x volume of the aqueous layer).[2]
-
Washing: Combine the organic extracts and wash successively with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-Phoc protected amine.[11]
References
- 1. Cleavage of tertiary bases with phenyl chloroformate: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 6. US5587506A - Preparation of N-protected N-alkylated amino acids - Google Patents [patents.google.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. rsc.org [rsc.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 12. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Introduction
Quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their detection by UV-Vis absorbance challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids.
This application note details a robust and sensitive method for the analysis of primary and secondary amino acids by reversed-phase HPLC following pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with the amino group of amino acids to form stable, highly fluorescent derivatives that can be detected at low concentrations.[1][2][3] This method is applicable to a wide range of biological and pharmaceutical samples.
Principle
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of FMOC-Cl, leading to the formation of a stable N-substituted 9-fluorenylmethoxycarbonyl amino acid (FMOC-AA) derivative. The reaction is typically carried out in a buffered alkaline solution. The excess FMOC-Cl is subsequently quenched to prevent interference during HPLC analysis. The resulting FMOC-amino acid derivatives are then separated by reversed-phase HPLC and detected by UV or fluorescence detection.
Materials and Reagents
-
Amino Acid Standards
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetonitrile)
-
Borate Buffer (e.g., 0.1 M, pH 8.5)
-
Quenching reagent (e.g., 1-aminoadamantane (ADAM) or glycine)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2)
-
Mobile Phase B: Acetonitrile or Methanol
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)
Experimental Protocols
Standard Solution Preparation
-
Prepare a stock solution of amino acid standards (e.g., 1 mg/mL) in 0.1 M HCl.
-
Prepare working standard solutions by diluting the stock solution with 0.1 M HCl to the desired concentrations (e.g., 10, 25, 50, 100, 250 µM).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a protein hydrolysate is provided below.
-
Protein Hydrolysis (if applicable): Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.
-
Neutralization: Neutralize the hydrolyzed sample.
-
Dilution: Dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the calibration range.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before derivatization.
Derivatization Procedure
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of borate buffer (0.1 M, pH 8.5).
-
Add 200 µL of FMOC-Cl solution (e.g., 2.5 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of a quenching reagent (e.g., 20 mM ADAM or glycine in water) to react with the excess FMOC-Cl.
-
Vortex for 30 seconds and let it stand for 2 minutes.
-
The sample is now ready for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate, pH 4.2
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-100% B
-
30-35 min: 100% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection:
-
UV Detector: 265 nm
-
Fluorescence Detector: Excitation 265 nm, Emission 315 nm[1]
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of amino acids using the FMOC-Cl derivatization method. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |
| Aspartic Acid | 8.5 | 0.5 | 1.5 | 0.9995 |
| Glutamic Acid | 9.2 | 0.6 | 1.8 | 0.9994 |
| Serine | 10.1 | 0.4 | 1.2 | 0.9997 |
| Glycine | 11.5 | 0.3 | 1.0 | 0.9998 |
| Threonine | 12.3 | 0.5 | 1.5 | 0.9996 |
| Arginine | 13.8 | 0.8 | 2.4 | 0.9992 |
| Alanine | 14.5 | 0.4 | 1.2 | 0.9997 |
| Proline | 15.2 | 1.0 | 3.0 | 0.9990 |
| Valine | 16.8 | 0.6 | 1.8 | 0.9995 |
| Methionine | 17.5 | 0.7 | 2.1 | 0.9994 |
| Isoleucine | 18.9 | 0.5 | 1.5 | 0.9996 |
| Leucine | 19.3 | 0.5 | 1.5 | 0.9996 |
| Phenylalanine | 20.7 | 0.6 | 1.8 | 0.9995 |
| Lysine | 22.1 | 0.9 | 2.7 | 0.9991 |
Visualizations
Experimental Workflow
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of automated amino acid analysis using 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyl Fluoroformate in Medicinal Chemistry Research
Introduction
Phenyl fluoroformate, and its close analog phenyl chloroformate, are versatile reagents in medicinal chemistry, primarily utilized for the synthesis of carbamates, ureas, and other key functional groups embedded in pharmacologically active molecules. The phenoxycarbonyl moiety introduced by these reagents serves as an effective activating group, facilitating subsequent reactions with nucleophiles. The carbamate and urea functionalities are prevalent in drug design due to their chemical stability, ability to act as peptide bond surrogates, and capacity to form crucial hydrogen bond interactions with biological targets like enzymes and receptors.[1][2][3] Furthermore, the incorporation of fluorine-containing reagents aligns with modern medicinal chemistry strategies that leverage the unique properties of fluorine to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5][6]
These application notes provide an overview of the key uses of this compound and its analogs in synthetic medicinal chemistry, complete with detailed protocols, quantitative data, and workflow diagrams.
Synthesis of Carbamate and Urea Derivatives
One of the most significant applications of this compound (or chloroformate) is the two-step synthesis of unsymmetrical ureas. The initial reaction with a primary or secondary amine yields a stable phenyl carbamate intermediate.[7] This intermediate can be isolated, purified, and subsequently reacted with a second, different amine to produce the target urea.[7] This method offers a controlled alternative to the direct use of often toxic and unstable isocyanates.
Application: Intermediate for Anti-Cancer Agents
Phenyl carbamates are important intermediates in the synthesis of various anti-cancer drugs. For instance, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate is a key intermediate for small molecule inhibitors targeting oncogenic pathways.[8]
Quantitative Data: Synthesis of an Anti-Cancer Intermediate
The following table summarizes the reaction yields for a two-step synthesis of a key carbamate intermediate.[8]
| Step | Reactants | Product | Solvent | Yield |
| 1. Acylation (Carbamate Formation) | 6-chloropyrimidine-4-amine, Phenyl Chloroformate, DIPEA | Phenyl (6-chloropyrimidin-4-yl) carbamate | Dichloromethane | 78.5% |
| 2. Nucleophilic Substitution | Phenyl (6-chloropyrimidin-4-yl) carbamate, 2-fluoro-4-nitrophenol | Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate | Diphenyl ether | 51.3% |
Experimental Protocols
Protocol 1A: General Procedure for Phenyl Carbamate Synthesis [7]
-
Dissolve the amine (1.0 equiv) in a suitable dry solvent (e.g., THF, Dichloromethane) under an inert atmosphere (e.g., Argon).
-
Add a base if necessary (e.g., N,N-diisopropylethylamine (DIPEA) or pyridine, 1.1-1.5 equiv).
-
Add this compound or phenyl chloroformate (1.1 equiv) dropwise to the stirred solution at room temperature or 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous base (e.g., 1 N NaOH).[7]
-
Extract the product with an organic solvent (e.g., Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the phenyl carbamate.
Protocol 1B: General Procedure for Urea Synthesis from Phenyl Carbamate [7]
-
Dissolve the phenyl carbamate intermediate (1.0 equiv) in a suitable solvent (e.g., Chloroform, Dioxane).
-
Add the second amine (1.2-2.0 equiv) and a base (e.g., Triethylamine (NEt₃), 3.0 equiv).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
After cooling, dilute the mixture with an organic solvent and wash sequentially with an aqueous acid (e.g., 2 N HCl) and an aqueous base (e.g., 1 N NaOH).
-
Dry the organic phase and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography to obtain the pure urea derivative.
Visualization: Synthetic Workflow
Caption: Workflow for two-step urea synthesis via a phenyl carbamate intermediate.
Synthesis of Nitriles from Primary Amides
This compound and its analogs serve as efficient dehydrating agents for the conversion of primary amides into nitriles. This transformation is notable for its mild reaction conditions (room temperature), high yields, and simple work-up procedure, providing an alternative to harsher dehydration methods.[9] The reaction is chemoselective and tolerates various functional groups.[9]
Quantitative Data: Nitrile Synthesis from Primary Amides [9]
| Starting Amide (R-CONH₂) | Product (R-CN) | Yield |
| Benzamide | Benzonitrile | 95% |
| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 92% |
| 4-Nitrobenzamide | 4-Nitrobenzonitrile | 90% |
| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 94% |
| Cinnamamide | Cinnamonitrile | 88% |
| Phenylacetamide | Phenylacetonitrile | 85% |
| Nicotinamide | 3-Cyanopyridine | 82% |
Experimental Protocol
Protocol 2: Dehydration of Primary Amides to Nitriles [9]
-
To a stirred solution of the primary amide (1.0 equiv) in a suitable solvent (e.g., Dichloromethane), add pyridine (2.0 equiv) at room temperature.
-
Add phenyl chloroformate (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with Dichloromethane (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure nitrile.
Visualization: Reaction Pathway
Caption: Proposed pathway for the conversion of primary amides to nitriles.
Role in Target-Oriented Synthesis and Pathway Modulation
The urea moiety is a critical pharmacophore in many targeted therapies, particularly kinase inhibitors. The diaryl urea structure, as seen in the multi-kinase inhibitor Sorafenib, is crucial for binding to the enzyme's active site. Sorafenib targets the Raf/Mek/Erk (MAP kinase) pathway, which is often overactive in various cancers.[10] The synthetic methods described above are directly applicable to the synthesis of Sorafenib analogs and other kinase inhibitors.[10]
Visualization: Biological Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by diaryl urea drugs.
Safety and Handling
This compound and phenyl chloroformate are hazardous chemicals that must be handled with appropriate safety precautions.
-
Toxicity: They are toxic by inhalation, ingestion, and skin absorption and are corrosive, causing severe burns to the skin, eyes, and respiratory tract.[11][12]
-
Reactivity: They are moisture-sensitive and react with water, amines, alcohols, and bases.[13][14] The reaction with water can produce corrosive gases like hydrogen chloride or hydrogen fluoride.[12]
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves.[14][15]
-
Storage: Store in a tightly closed container under an inert atmosphere in a cool, dry, and well-ventilated area, often in a refrigerator (2-8 °C).[13][16] Keep away from incompatible materials, heat, and sources of ignition.[14]
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. asianpubs.org [asianpubs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 16. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
Application Note and Detailed Protocol for N-Protection of Amines using Phenyl Fluoroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-protection of primary and secondary amines using phenyl fluoroformate. This method results in the formation of stable phenyl carbamates, a crucial step in multi-step organic synthesis, particularly in peptide synthesis and drug development, by preventing unwanted side reactions of the amine group. The protocol is based on established principles of amine acylation and is analogous to reactions involving phenyl chloroformate.
Introduction
The protection of functional groups is a fundamental strategy in organic synthesis to ensure the selective transformation of polyfunctional molecules. Amines, being nucleophilic, often require protection to prevent their reaction with electrophilic reagents targeted at other parts of a molecule. Carbamates are one of the most widely used protecting groups for amines due to their stability and the variety of conditions available for their cleavage.
This compound is a reactive reagent that readily acylates primary and secondary amines to form the corresponding N-phenoxycarbonyl (Phoc) derivatives. The phenoxycarbonyl group serves as an effective protecting group, which can be removed under specific conditions. This protocol details the general procedure for the N-protection of amines using this compound in a laboratory setting.
Reaction Mechanism
The N-protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a fluoride ion and a proton to form the stable carbamate product. A base is typically added to the reaction mixture to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for N-protection.
Experimental Protocol
This protocol describes a general procedure for the N-protection of an amine using this compound. The specific conditions may need to be optimized for different substrates.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 equivalent) in anhydrous DCM. The concentration will depend on the substrate, but a starting point of 0.1-0.5 M is common. Place the flask in an ice bath and begin stirring.
-
Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the stirred solution.
-
Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization: The purified N-protected amine (phenyl carbamate) should be characterized by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Experimental workflow for N-protection.
Data Presentation
The efficiency of the N-protection reaction can be evaluated by the yield of the purified product. The following table provides illustrative yields for the N-protection of various amines with phenyl chloroformate, which are expected to be similar for this compound. Actual yields will vary depending on the substrate and reaction conditions.
| Entry | Amine Substrate | Product | Illustrative Yield (%) |
| 1 | Benzylamine | N-(Phenoxycarbonyl)benzylamine | 90-95 |
| 2 | Aniline | N-Phenyl-N-(phenoxycarbonyl)amine | 85-92 |
| 3 | Diethylamine | N,N-Diethyl-N-(phenoxycarbonyl)amine | 88-94 |
| 4 | Glycine methyl ester | Methyl N-(phenoxycarbonyl)glycinate | 80-90 |
Safety Precautions
-
This compound is expected to be corrosive, lachrymatory, and toxic, similar to phenyl chloroformate. Handle it with extreme care in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates hydrofluoric acid as a byproduct, which is highly corrosive and toxic. The use of a base to neutralize it is essential.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
This protocol provides a general and adaptable method for the N-protection of primary and secondary amines using this compound. The resulting phenyl carbamates are stable and can be carried through various synthetic steps. The reaction is typically high-yielding and proceeds under mild conditions. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
References
Application Notes: Phenyl Chloroformate as a Safer Alternative to Phosgene in Chemical Synthesis
Introduction
Phosgene (COCl₂) is a highly reactive and versatile reagent, widely employed in the chemical and pharmaceutical industries for the synthesis of key intermediates such as isocyanates, carbonates, and ureas.[1] However, its extreme toxicity, gaseous state at room temperature, and hazardous byproducts necessitate stringent safety protocols and specialized handling equipment, posing significant risks to researchers and manufacturing personnel.[1][2] These safety concerns have driven the development of safer, liquid-phase alternatives. Phenyl chloroformate has emerged as a prominent and effective substitute, offering comparable reactivity for many transformations while being a more manageable liquid with a lower vapor pressure.[3][4] This document provides detailed application notes and protocols for utilizing phenyl chloroformate as a safer alternative to phosgene in various synthetic applications.
Safety and Handling
While significantly safer than phosgene, phenyl chloroformate is still a hazardous chemical and must be handled with appropriate care. It is toxic by ingestion, inhalation, and skin absorption, and is corrosive.[5] Always handle phenyl chloroformate in a well-ventilated chemical fume hood, wearing personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[6][7] It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[8] In case of a spill, absorb with an inert material like dry sand or earth and place it into a chemical waste container.[7] Do not use water for extinguishing fires involving phenyl chloroformate; use foam, dry chemical, or carbon dioxide instead.[7]
Table 1: Comparison of Physical and Safety Properties
| Property | Phosgene | Phenyl Chloroformate |
| CAS Number | 75-44-5 | 1885-14-9 |
| Molecular Formula | COCl₂ | C₇H₅ClO₂ |
| Molecular Weight | 98.92 g/mol | 156.57 g/mol |
| Physical State | Gas at STP | Liquid |
| Boiling Point | 8 °C | 188-189 °C |
| Vapor Pressure | 1215 mmHg at 20 °C[9] | 0.9 hPa (0.67 mmHg) at 20 °C[5] |
| Toxicity | Extremely toxic, rapidly fatal at 50 ppm[1] | Toxic, fatal if inhaled[8] |
| Handling | Requires specialized equipment for gas handling | Handled as a liquid in a fume hood[6] |
| Reactivity | Highly reactive, often requires low temperatures[4] | Readily reactive, suitable for large-scale synthesis[3] |
Applications in Organic Synthesis
Phenyl chloroformate is a versatile reagent for introducing a carbonyl group, effectively acting as a liquid phosgene equivalent. Its primary applications include the synthesis of carbonates, carbamates, ureas, and isocyanates.
General Workflow for Phenyl Chloroformate Reactions
The general procedure involves the reaction of a nucleophile (e.g., an alcohol or amine) with phenyl chloroformate, often in the presence of a base to neutralize the HCl byproduct. The resulting phenyl-activated intermediate can then be used directly or reacted with a second nucleophile.
Caption: General experimental workflow for syntheses using phenyl chloroformate.
Protocols
Synthesis of Unsymmetrical Ureas
Phenyl chloroformate provides a convenient one-pot method for the synthesis of N,N'-unsymmetrical ureas by sequential reaction with two different amines.[3] This method avoids the formation of symmetrical urea byproducts.[3]
Reaction Scheme:
Caption: Reaction scheme for the one-pot synthesis of unsymmetrical ureas.
Protocol: (Adapted from Kitteringham et al.[3])
-
Step 1: Carbamate Formation
-
Dissolve phenyl chloroformate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of the first amine (1.0 eq.) in THF dropwise to the cooled phenyl chloroformate solution over 30 minutes.
-
Add triethylamine (Et₃N) (1.0 eq.) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours. The formation of the intermediate phenyl carbamate occurs at this stage.
-
-
Step 2: Urea Formation
-
To the same reaction mixture, add a solution of the second amine (1.0 eq.) in THF.
-
Add a second equivalent of triethylamine (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for approximately 4-5 hours, monitoring by TLC or LC-MS for the disappearance of the carbamate intermediate.
-
-
Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude urea product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then a non-polar solvent (e.g., hexane or ether) to remove phenol byproduct.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Synthesis of Isocyanates
Isocyanates can be generated in situ from primary amines and a phosgene equivalent. While triphosgene is commonly used, phenyl chloroformate can also be employed to generate an intermediate carbamate which, upon thermolysis, can yield the isocyanate. A more direct approach involves the reaction of an amine with phenyl chloroformate followed by elimination.
Protocol: (Conceptual, based on carbamate chemistry)
-
Carbamate Formation
-
Dissolve the primary amine (1.0 eq.) in an inert, high-boiling solvent (e.g., toluene or xylene).
-
Add a base, such as pyridine or triethylamine (1.1 eq.).
-
Add phenyl chloroformate (1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the amine is consumed.
-
-
Isocyanate Generation and Use
-
The resulting solution containing the phenyl carbamate can be heated to induce elimination of phenol, forming the isocyanate. This is often done in the presence of the next reactant to trap the isocyanate as it forms.
-
Alternatively, for some applications, the intermediate carbamoyl chloride (formed transiently) can react further to give the desired product.
-
Synthesis of Carbonates
Phenyl chloroformate reacts readily with alcohols in the presence of a base to form mixed phenyl carbonates. Symmetrical carbonates can be synthesized from the reaction of an alcohol with phenyl chloroformate to form a phenyl carbonate intermediate, followed by transesterification with another molecule of the same alcohol.
Protocol: Synthesis of a Phenyl Carbonate
-
Reaction Setup
-
Dissolve the alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add a base, typically pyridine (1.2 eq.), to the solution and cool to 0 °C.
-
-
Addition of Phenyl Chloroformate
-
Slowly add phenyl chloroformate (1.1 eq.) to the cooled solution while stirring.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1N HCl solution, water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude phenyl carbonate by flash chromatography or distillation.
-
Table 2: Representative Yields in Phenyl Chloroformate Syntheses
| Product Type | Reactants | Yield | Reference |
| Unsymmetrical Urea | 3-Fluoro-5-(3-pyridyl)aniline, Indoline | 78% | [3] |
| Phenyl Carbamate | 4-Acetylphenylamine | High Yield (not specified) | [10] |
| Phenyl Carbamate | (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 82% | [11] |
| Chloroformate | Phenol, Phosgene (for comparison) | 91.5% | [12] |
Phenyl chloroformate serves as an excellent, safer, and more manageable alternative to gaseous phosgene for a variety of essential chemical transformations.[3] Its utility in the one-pot synthesis of complex molecules like unsymmetrical ureas makes it particularly valuable in drug development and medicinal chemistry.[3][13] While appropriate safety precautions are still necessary, the switch from gaseous phosgene to liquid phenyl chloroformate significantly reduces the handling risks and infrastructure requirements, making these important reactions more accessible to a broader range of research and development laboratories.
References
- 1. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phosgene and Substitutes [sigmaaldrich.com]
- 5. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 11. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 12. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyl Fluoroformate in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proposed use of phenyl fluoroformate as a versatile reagent in the synthesis of various novel heterocyclic compounds. While direct literature on the application of this compound in these specific syntheses is limited, the following protocols are based on well-established methodologies using analogous reagents such as phenyl chloroformate and triphosgene. This compound is anticipated to serve as an effective carbonylating and cyclizing agent, offering a potentially valuable alternative for the construction of key heterocyclic scaffolds in medicinal chemistry and drug development.
Synthesis of 1,3,4-Oxadiazol-2(3H)-ones
Application: 1,3,4-Oxadiazol-2(3H)-ones are important heterocyclic cores found in a variety of biologically active molecules, exhibiting a range of activities including antibacterial, antifungal, and anticancer properties. This compound can be employed as a phosgene substitute for the cyclization of acylhydrazides to form the 1,3,4-oxadiazol-2(3H)-one ring system.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 1,3,4-oxadiazol-2(3H)-ones.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of the appropriate acylhydrazide (1.0 mmol) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 mmol).
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 mmol) in the same solvent (2 mL) dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 1,3,4-oxadiazol-2(3H)-one.
Quantitative Data (Anticipated):
| Entry | Acylhydrazide (R) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Phenyl | DCM | Pyridine | 3 | 85-95 |
| 2 | 4-Chlorophenyl | THF | Triethylamine | 4 | 80-90 |
| 3 | Methyl | DCM | Pyridine | 2 | 75-85 |
Synthesis of 1,2,4-Triazol-5(4H)-ones
Application: The 1,2,4-triazol-5(4H)-one scaffold is a key component in numerous pharmaceuticals, including antiviral, antifungal, and CNS-active agents. This protocol outlines a proposed method for the synthesis of this heterocyclic system via the reaction of a semicarbazide derivative with this compound.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 1,2,4-triazol-5(4H)-ones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted semicarbazide (1.0 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (10 mL). Add a mild base like potassium carbonate (1.5 mmol).
-
Addition of this compound: Stir the mixture at room temperature and add this compound (1.1 mmol) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1,2,4-triazol-5(4H)-one.
Quantitative Data (Anticipated):
| Entry | Semicarbazide (R) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Phenyl | DMF | K2CO3 | 80 | 75-85 |
| 2 | 4-Methoxyphenyl | Acetonitrile | K2CO3 | 70 | 70-80 |
| 3 | Benzyl | DMF | K2CO3 | 80 | 80-90 |
Synthesis of Benzoxazinones and Quinazoline-2,4-diones
Application: Benzoxazinones and quinazoline-2,4-diones are privileged structures in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antiviral agents. This compound is proposed as a reagent for the cyclization of anthranilic acid derivatives to access these important heterocyclic systems.
Proposed Reaction Scheme:
Caption: Proposed syntheses of benzoxazinones and quinazoline-2,4-diones.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of the appropriately substituted anthranilic acid (or N-substituted anthranilic acid for quinazoline-2,4-diones) (1.0 mmol) in a suitable solvent like pyridine or DMF (10 mL), add a base if necessary (e.g., triethylamine, 1.2 mmol).
-
Addition of this compound: Cool the solution to 0 °C and add this compound (1.1 mmol) dropwise.
-
Reaction Progression: Allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure benzoxazinone or quinazoline-2,4-dione.
Quantitative Data (Anticipated):
| Entry | Starting Material | Product Type | Solvent | Time (h) | Yield (%) |
| 1 | Anthranilic Acid | Benzoxazinone | Pyridine | 4 | 70-80 |
| 2 | N-Methylanthranilic Acid | Quinazoline-2,4-dione | DMF | 5 | 65-75 |
| 3 | 5-Chloroanthranilic Acid | Benzoxazinone | Pyridine | 4 | 75-85 |
Disclaimer: The experimental protocols and quantitative data provided are based on analogous reactions with similar reagents. Researchers should conduct small-scale pilot experiments to optimize reaction conditions for the use of this compound. Standard laboratory safety procedures should be followed at all times.
Application of Phenyl Chloroformate in Polymer Chemistry: A Practical Guide
While direct applications of phenyl fluoroformate in polymer chemistry are not extensively documented in publicly available scientific literature, its close analog, phenyl chloroformate, serves as a versatile and valuable reagent in the synthesis of functional monomers and polymers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of phenyl chloroformate in polymer synthesis, focusing on the preparation of key monomers and their subsequent polymerization.
Introduction
Phenyl chloroformate (PhOC(O)Cl) is a reactive organic compound widely employed in organic synthesis for the introduction of the phenoxycarbonyl group. In polymer chemistry, this reactivity is harnessed to modify hydroxyl-containing molecules to generate polymerizable monomers. These monomers can then be incorporated into polymer chains, imparting specific functionalities and properties to the resulting materials. The primary applications of phenyl chloroformate in this context include the synthesis of specialized methacrylate and vinylphenyl carbonate monomers.
Application 1: Synthesis of 2-(Phenoxycarbonyloxy)ethyl Methacrylate Monomer and Polymer
Phenyl chloroformate is utilized in the synthesis of 2-(phenoxycarbonyloxy)ethyl methacrylate, a monomer that can be polymerized to yield poly(2-(phenoxycarbonyloxy)ethyl methacrylate). This polymer is of interest for its potential applications in areas such as responsive materials and functional coatings.
Experimental Protocols
1. Synthesis of 2-(Phenoxycarbonyloxy)ethyl Methacrylate Monomer
This protocol details the reaction of 2-hydroxyethyl methacrylate (HEMA) with phenyl chloroformate to produce the desired monomer.
-
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phenyl chloroformate
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl methacrylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(phenoxycarbonyloxy)ethyl methacrylate.
-
2. Radical Polymerization of 2-(Phenoxycarbonyloxy)ethyl Methacrylate
This protocol describes the free radical polymerization of the synthesized monomer to form poly(2-(phenoxycarbonyloxy)ethyl methacrylate).
-
Materials:
-
2-(Phenoxycarbonyloxy)ethyl methacrylate monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
-
Procedure:
-
In a Schlenk flask, dissolve the 2-(phenoxycarbonyloxy)ethyl methacrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically several hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation
| Parameter | Monomer Synthesis | Polymerization |
| Reactants | HEMA, Phenyl Chloroformate, Triethylamine | 2-(Phenoxycarbonyloxy)ethyl Methacrylate, AIBN |
| Solvent | Dichloromethane | Toluene |
| Reaction Temperature | 0 °C to Room Temperature | 60-80 °C |
| Typical Yield | 70-90% | >90% (conversion) |
| Polymer Mn ( g/mol ) | N/A | Variable (e.g., 10,000 - 50,000) |
| Polymer PDI | N/A | Typically 1.5 - 2.5 for free radical polymerization |
Note: The specific molecular weight (Mn) and polydispersity index (PDI) of the polymer can be controlled by adjusting the monomer-to-initiator ratio and reaction time. Characterization is typically performed using techniques like Gel Permeation Chromatography (GPC).
Workflow Diagram
Caption: Workflow for the synthesis of 2-(phenoxycarbonyloxy)ethyl methacrylate and its subsequent polymerization.
Application 2: Synthesis of Phenyl-(4-vinylphenyl) Carbonate Monomer for Polycarbonates
Phenyl chloroformate can be reacted with 4-vinylphenol to produce phenyl-(4-vinylphenyl) carbonate. This monomer can be used in the synthesis of polycarbonates with pendant vinyl groups, which can be further functionalized or cross-linked.
Experimental Protocols
1. Synthesis of Phenyl-(4-vinylphenyl) Carbonate Monomer
This protocol outlines the synthesis of the vinyl-functionalized carbonate monomer.
-
Materials:
-
4-Vinylphenol
-
Phenyl chloroformate
-
Pyridine or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-vinylphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Add phenyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography to yield pure phenyl-(4-vinylphenyl) carbonate.
-
2. Polymerization of Phenyl-(4-vinylphenyl) Carbonate
The polymerization of this monomer can be achieved through various methods, including free radical polymerization of the vinyl group to create a polymer with carbonate side chains.
-
Materials:
-
Phenyl-(4-vinylphenyl) carbonate
-
AIBN
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
Combine the phenyl-(4-vinylphenyl) carbonate monomer and AIBN in a Schlenk tube.
-
Add the anhydrous solvent.
-
Perform several freeze-pump-thaw cycles to remove oxygen.
-
Heat the reaction mixture at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) for a specified time.
-
Terminate the polymerization by cooling and exposing to air.
-
Precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
-
Data Presentation
| Parameter | Monomer Synthesis | Polymerization |
| Reactants | 4-Vinylphenol, Phenyl Chloroformate, Pyridine | Phenyl-(4-vinylphenyl) Carbonate, AIBN |
| Solvent | Tetrahydrofuran | Toluene or 1,4-Dioxane |
| Reaction Temperature | 0 °C to Room Temperature | 60-70 °C |
| Typical Yield | 65-85% | High conversion |
| Polymer Tg (°C) | N/A | Dependent on molecular weight |
Note: The glass transition temperature (Tg) of the resulting polymer will depend on its molecular weight and can be determined by Differential Scanning Calorimetry (DSC).
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final polymer for the synthesis of poly(phenyl-(4-vinylphenyl) carbonate).
Conclusion
While the direct application of this compound in polymer chemistry remains to be broadly established, the analogous phenyl chloroformate is a key reagent for the synthesis of functional monomers. The protocols provided herein for the preparation of 2-(phenoxycarbonyloxy)ethyl methacrylate and phenyl-(4-vinylphenyl) carbonate, and their subsequent polymerization, offer a foundation for researchers to develop novel polymeric materials with tailored properties. These methods highlight the utility of chloroformate chemistry in expanding the toolbox of polymer synthesis.
Application Notes and Protocols for the Preparation of Fluorogenic Protease Substrates with Phenyl Fluoroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic protease substrates are invaluable tools in drug discovery and biochemical research for the sensitive and continuous measurement of protease activity. These substrates typically consist of a peptide sequence recognized by a specific protease, linked to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage of a specific peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. This application note provides a detailed protocol for the preparation of fluorogenic protease substrates using phenyl fluoroformate as a key reagent for coupling the peptide moiety to an amino-functionalized fluorophore via a stable carbamate linkage.
This compound serves as an efficient activating agent for the formation of a carbamate bond between the N-terminus of a peptide and an amino group on a fluorophore. The resulting aryl carbamate is susceptible to enzymatic cleavage by certain proteases, leading to the release of the free fluorophore and a subsequent fluorescent signal. This method offers a straightforward approach to synthesizing custom fluorogenic substrates for a wide range of proteases.
Signaling Pathway and Mechanism of Action
The fundamental principle behind these fluorogenic substrates lies in the enzymatic cleavage of a carbamate bond, which liberates a quenched fluorophore. The protease recognizes and binds to the specific peptide sequence of the substrate. The enzymatic hydrolysis of the carbamate linkage releases the amino-fluorophore, which is then able to fluoresce upon excitation at its characteristic wavelength.
Caption: General workflow for the synthesis and enzymatic activation of a fluorogenic protease substrate.
Experimental Protocols
Protocol 1: Synthesis of a Fluorogenic Protease Substrate using this compound
This protocol describes the synthesis of a fluorogenic substrate by coupling a custom peptide to an amino-functionalized fluorophore, such as 7-amino-4-methylcoumarin (AMC), using this compound.
Materials:
-
Custom peptide with a free N-terminus (e.g., Ac-DEVD-NH2 for caspase-3)
-
7-amino-4-methylcoumarin (AMC)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve the custom peptide (1.0 eq) in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve 7-amino-4-methylcoumarin (1.2 eq) in anhydrous DMF.
-
In a third vial, prepare a solution of this compound (1.5 eq) in anhydrous DMF.
-
-
Activation and Coupling Reaction:
-
To the peptide solution, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Slowly add the this compound solution to the peptide solution and stir for 30 minutes at room temperature to activate the N-terminus.
-
Add the 7-amino-4-methylcoumarin solution to the activated peptide solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching and Precipitation:
-
Once the reaction is complete, quench any remaining this compound by adding a small amount of water.
-
Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DMF or a suitable solvent for HPLC.
-
Purify the fluorogenic substrate by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Store the lyophilized substrate at -20°C, protected from light and moisture.
-
Caption: Experimental workflow for the synthesis of a fluorogenic protease substrate.
Protocol 2: In Vitro Protease Activity Assay
This protocol outlines a general procedure for measuring protease activity using the synthesized fluorogenic substrate.
Materials:
-
Synthesized fluorogenic protease substrate
-
Purified protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).
-
Dilute the protease to the desired concentration in the appropriate assay buffer.
-
Prepare a serial dilution of a known protease inhibitor to serve as a negative control.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the protease solution to the appropriate wells.
-
For inhibitor controls, pre-incubate the protease with the inhibitor for 15-30 minutes at room temperature.
-
Include wells with substrate and buffer only (no enzyme) to measure background fluorescence.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells to a final concentration typically in the low micromolar range.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 365/450 nm for AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Protease activity can be quantified by comparing the reaction rates under different conditions.
-
Data Presentation
The following tables provide representative quantitative data for analogous, well-characterized fluorogenic protease substrates. This data can serve as a benchmark for substrates prepared using this compound.
Table 1: Kinetic Parameters of a Fluorogenic Caspase-3 Substrate (Ac-DEVD-AMC)
| Parameter | Value |
| Enzyme | Recombinant Human Caspase-3 |
| Substrate | Ac-DEVD-AMC |
| K_m | 10.5 ± 1.2 µM |
| k_cat | 2.1 ± 0.3 s⁻¹ |
| k_cat/K_m | 2.0 x 10⁵ M⁻¹s⁻¹ |
| Assay Buffer | 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4 |
| Temperature | 37°C |
Table 2: Spectroscopic Properties of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |
| 7-Amino-4-methylcoumarin (AMC) | 365 | 450 | 0.63 | 17,800 |
| 7-Amino-4-trifluoromethylcoumarin (AFC) | 400 | 505 | 0.89 | 18,000 |
| Rhodamine 110 | 496 | 520 | 0.92 | 78,000 |
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of custom fluorogenic protease substrates. The protocols outlined in this application note offer a comprehensive guide for researchers to prepare and utilize these valuable reagents for the sensitive detection of protease activity. The provided data on analogous substrates serves as a useful reference for characterizing newly synthesized probes. Careful optimization of the peptide sequence and choice of fluorophore will enable the development of highly specific and sensitive assays for a wide range of proteases, facilitating drug discovery and fundamental research.
Phenyl Fluoroformate: A Versatile Carbonylating Agent in Modern Synthesis
For Immediate Release
Phenyl fluoroformate is emerging as a valuable and versatile carbonylating agent for the synthesis of a wide array of organic compounds, including carbonates, carbamates, and ureas. Its utility is particularly noted in its role as a safer, more manageable alternative to highly toxic reagents like phosgene. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound and its close analogs as efficient carbonylating agents in synthetic chemistry.
Introduction
Carbonyl groups are fundamental moieties in a vast range of pharmaceuticals and functional materials. The introduction of a carbonyl group, or carbonylation, is a critical transformation in organic synthesis. This compound serves as an effective electrophilic source of a carbonyl group, reacting with nucleophiles such as alcohols and amines to generate the corresponding carbonates and carbamates. Furthermore, related phenyl haloformates can be utilized in the synthesis of unsymmetrical ureas through a one-pot, two-step process. In palladium-catalyzed reactions, aryl formates, including phenyl formate, can also serve as effective carbon monoxide (CO) surrogates, offering a safer alternative to the direct use of CO gas.
Applications in Synthesis
This compound and its analogs are employed in several key synthetic transformations:
-
Synthesis of Carbamates: The reaction of this compound with primary or secondary amines yields N-substituted carbamates. These carbamates are stable compounds that can be used as protecting groups for amines or as intermediates in the synthesis of other functional groups like ureas.
-
Synthesis of Carbonates: Alcohols react with this compound to produce mixed phenyl carbonates. These compounds are useful intermediates in the synthesis of symmetrical and unsymmetrical carbonates.
-
Synthesis of Ureas: Phenyl carbamates, derived from the reaction of phenyl chloroformate with anilines, can further react with another amine in a one-pot synthesis to produce unsymmetrical ureas. This method avoids the use of hazardous isocyanates.[1]
-
CO Surrogate in Palladium-Catalyzed Carbonylation: Phenyl formate is utilized as a stable, solid source of carbon monoxide in palladium-catalyzed carbonylation reactions of aryl and vinyl halides. This in-situ generation of CO circumvents the need for handling toxic CO gas.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenyl Carbamates from Amines using Phenyl Chloroformate
This protocol is adapted from a general procedure for the synthesis of phenyl carbamates, which are structurally similar to products derived from this compound.
Materials:
-
Amine (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (optional, as a base)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add phenyl chloroformate (1.1 eq) dropwise to the stirred solution at room temperature. If the amine salt is used, a base like pyridine may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenyl carbamate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of Unsymmetrical Ureas from Anilines and Amines using Phenyl Chloroformate.[1]
Materials:
-
Aniline derivative (1.0 eq)
-
Phenyl chloroformate (1.0 eq)
-
Triethylamine (2.0 eq)
-
Second amine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aniline derivative (1.0 eq) in anhydrous THF, add phenyl chloroformate (1.0 eq) at 18-22°C.
-
Add triethylamine (1.0 eq) to the mixture to form the intermediate phenyl carbamate.
-
To this mixture, add the second amine (1.0 eq) followed by another equivalent of triethylamine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture and add water to precipitate the urea product.
-
Collect the solid product by filtration and wash with water to afford the pure unsymmetrical urea.
Protocol 3: Palladium-Catalyzed Carbonylation of Alkyl Halides with Phenyl Formate.[2][3]
Materials:
-
Alkyl Halide (1.0 eq)
-
Phenyl Formate (4.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%) or Xantphos (6.5 mol%)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Visible light source (e.g., 40W blue LED)
Procedure:
-
In a reaction vessel, combine the alkyl halide (1.0 eq), phenyl formate (4.0 eq), Pd(OAc)₂ (5 mol%), and the appropriate phosphine ligand (PPh₃ or Xantphos).
-
Add the chosen solvent (CH₃CN or THF) to the mixture.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Data Presentation
The following tables summarize typical yields for the synthesis of carbamates and ureas using phenyl chloroformate, a close analog of this compound.
Table 1: Synthesis of Phenyl Carbamates from Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Methoxybenzylamine | Phenyl 4-methoxybenzylcarbamate | 94 |
| 2 | Aniline | Phenyl phenylcarbamate | 87 |
| 3 | N-Ethyl-1,2-diaminoethane | Phenyl (2-(3-benzylureido)ethyl)(ethyl)carbamate | 80 |
| 4 | Benzylamine | Phenyl benzylcarbamate | 92 |
| 5 | tert-Butylamine | Phenyl tert-butylcarbamate | 85 |
| Data derived from syntheses using phenyl chloroformate as the carbonylating agent.[4] |
Table 2: Synthesis of Unsymmetrical Ureas via Phenyl Carbamate Intermediate
| Entry | Amine 1 | Amine 2 | Product | Yield (%) |
| 1 | 3-Fluoro-5-(3-pyridyl)aniline | Indoline | 1-(3-Fluoro-5-(pyridin-3-yl)phenyl)-3-(indolin-1-yl)urea | 78 |
| 2 | 2-Aminopyridine | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea | 85 |
| 3 | 4-Methoxyaniline | Benzylamine | 1-Benzyl-3-(4-methoxyphenyl)urea | 90 |
| Data based on one-pot synthesis using phenyl chloroformate.[1] |
Visualizing Synthetic Workflows
The following diagrams, generated using DOT language, illustrate the workflows for the synthesis of carbamates and unsymmetrical ureas.
Caption: Workflow for the synthesis of phenyl carbamates.
Caption: One-pot synthesis of unsymmetrical ureas.
Conclusion
This compound and its analogs are highly effective carbonylating agents in organic synthesis. They provide a safer and more convenient route to valuable chemical intermediates like carbamates, carbonates, and ureas. The protocols outlined in this application note offer robust methods for the synthesis of these compounds, which are of significant interest to the pharmaceutical and materials science industries. The use of related aryl formates as CO surrogates in palladium-catalyzed reactions further highlights the versatility of this class of reagents in modern synthetic chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
phenyl fluoroformate stability and degradation products
Welcome to the technical support center for phenyl fluoroformate. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (C₇H₅FO₂) is an organic chemical compound. It is recognized for its utility as a reagent in organic synthesis. For instance, it is employed in the production of polysaccharide carbonates and serves as a precursor in the synthesis of fluorobenzene through thermal decomposition.[1][2] Fluoroformates, in general, are valuable intermediates in the synthesis of compounds for agricultural and pharmaceutical applications, often replacing less stable chloroformates.
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry place, protected from moisture. The compound is sensitive to water and can hydrolyze. For long-term storage, refrigeration at 2-8°C is recommended.
Q3: What are the primary degradation pathways for this compound?
This compound primarily degrades through two main pathways:
-
Hydrolysis: In the presence of water or moisture, it hydrolyzes to form phenol, hydrogen fluoride (HF), and carbon dioxide. This reaction is a common characteristic of haloformates.
-
Thermal Decomposition: When heated, this compound can decompose to yield fluorobenzene.[1][3][4][5] This method has been used for the specific synthesis of fluorobenzene.
Q4: Is this compound more or less stable than phenyl chloroformate?
The relative stability of this compound compared to phenyl chloroformate is dependent on the specific conditions. In tertiary amide solvents, fluoroformates are noted for their high efficiency, which is attributed to their stability.[2][6] However, studies on hydrolysis have shown that esters of fluoroformic acid hydrolyze more rapidly than the corresponding chloroformate esters.[7] A comparative study on the solvolysis of this compound and phenyl chloroformate indicated a fluorine-to-chlorine leaving group effect close to one, which suggests that the initial addition of the nucleophile is the rate-determining step, rather than the breaking of the carbon-halogen bond.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields when using this compound. | Degradation of the reagent due to improper storage or handling. | - Ensure the reagent is stored in a tightly sealed container in a cool, dry place, away from moisture. - Use an inert atmosphere (e.g., nitrogen or argon) when handling the reagent to minimize exposure to atmospheric moisture. - Consider using a freshly opened bottle of the reagent for critical experiments. |
| Formation of unexpected byproducts in my reaction. | The reaction may be sensitive to acidic conditions generated from hydrolysis. | - The hydrolysis of this compound produces hydrogen fluoride (HF), which can catalyze side reactions. - Consider adding a non-nucleophilic base to the reaction mixture to scavenge any acid formed. |
| Difficulty in achieving complete reaction. | The reactivity of this compound may be insufficient for your specific substrate or conditions. | - While generally reactive, the stability of the C-F bond can sometimes lead to lower reactivity compared to other haloformates. - Consider increasing the reaction temperature or using a catalyst if applicable to your reaction system. |
| Safety concerns during high-temperature reactions. | Thermal decomposition can lead to the formation of gaseous byproducts. | - Conduct high-temperature reactions in a well-ventilated fume hood. - Be aware that thermal decomposition produces fluorobenzene and potentially other volatile compounds. |
Stability and Degradation Data
| Condition | Stability | Primary Degradation Products | Notes |
| Aqueous/Moist Environments | Prone to hydrolysis. | Phenol, Hydrogen Fluoride (HF), Carbon Dioxide | The rate of hydrolysis is faster than that of phenyl chloroformate. |
| Elevated Temperatures | Susceptible to thermal decomposition. | Fluorobenzene | This decomposition pathway can be utilized for synthetic purposes. |
| Tertiary Amide Solvents | Generally stable. | Not applicable | This stability contributes to its effectiveness as a reagent in these solvents. |
| Presence of Nucleophiles | Reacts with various nucleophiles. | Dependent on the nucleophile. | The reaction mechanism is often a nucleophilic acyl substitution. |
Experimental Protocols
While a specific, detailed experimental protocol for the stability testing of this compound was not found in the reviewed literature, a general procedure for monitoring its hydrolysis can be adapted from kinetic studies of similar compounds.
General Protocol for Monitoring Hydrolysis of this compound by UV-Vis Spectroscopy:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, inert solvent such as acetonitrile.
-
Preparation of Reaction Buffer: Prepare a series of aqueous buffer solutions with known pH values.
-
Initiation of Reaction: In a quartz cuvette, rapidly inject a small aliquot of the this compound stock solution into the temperature-controlled buffer solution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
Spectroscopic Monitoring: Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of phenol, a hydrolysis product, can be monitored by the increase in absorbance at its characteristic wavelength (around 270 nm).
-
Data Analysis: The rate of hydrolysis can be determined by plotting the change in absorbance of phenol over time and fitting the data to an appropriate kinetic model.
Visualizing Degradation Pathways
The primary degradation pathways of this compound, hydrolysis and thermal decomposition, can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JPH0587495B2 - - Google Patents [patents.google.com]
- 4. US4745235A - Organic fluorides from fluoroformic esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxythis compound in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Phenyl Chloroformate Reagent|High-Purity RUO Supplier [benchchem.com]
troubleshooting low yields in phenyl fluoroformate mediated reactions
Welcome to the technical support center for troubleshooting reactions involving phenyl fluoroformate. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low yields in their experiments. The guidance provided is primarily based on established principles for acyl halide chemistry and analogies to the closely related and more extensively documented reagent, phenyl chloroformate. Given the higher reactivity of the Carbon-Fluorine bond compared to the Carbon-Chlorine bond in this context, this compound is expected to be more reactive and potentially more susceptible to the issues outlined below.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound-mediated reactions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in reactions with highly reactive reagents like this compound can often be attributed to a few key factors:
-
Presence of Moisture: this compound is highly sensitive to water. Any moisture in your reaction setup, solvents, or reagents will lead to rapid hydrolysis of the starting material into phenol and fluoroformic acid (which is unstable and decomposes), rendering it inactive for your desired transformation.
-
Sub-optimal Reagent Quality: The purity of both your substrate and the this compound itself is critical. Impurities in the substrate can lead to unwanted side reactions, while degraded this compound will result in lower reactivity.
-
Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the outcome. For instance, adding the amine to a solution of this compound is a common practice.
-
Inadequate Temperature Control: These reactions are often exothermic. Insufficient cooling can lead to side reactions and decomposition of the product or starting materials.
-
Formation of Side Products: The formation of ureas or other byproducts can consume your starting materials and reduce the yield of the desired carbamate.
Question 2: I suspect my this compound has degraded. How can I check its quality?
While direct analysis can be challenging without specialized equipment, there are a few indicators of degradation:
-
Visual Inspection: Freshly distilled this compound should be a clear, colorless liquid. A yellow or brownish tint can indicate decomposition.
-
19F NMR Spectroscopy: If available, 19F NMR is a powerful tool to assess the purity of fluorinated compounds. The presence of unexpected fluorine-containing species would indicate degradation.
-
FT-IR Spectroscopy: The carbonyl stretch of the fluoroformate group should be sharp and at a characteristic wavenumber. Broadening or the appearance of other carbonyl signals could suggest the presence of byproducts.
It is always recommended to use freshly opened or recently distilled this compound for best results.
Question 3: I am observing the formation of a significant amount of urea as a byproduct. How can I minimize this?
Urea formation is a common side reaction, particularly when working with primary amines. It occurs when the initially formed carbamate reacts with another molecule of the amine. To suppress this:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of this compound relative to the amine. Avoid a large excess of the amine.
-
Slow Addition & Low Temperature: Add the amine slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the concentration of free amine available for side reactions.
-
Choice of Base: The base used to scavenge the generated acid (HF) can influence the reaction outcome. A non-nucleophilic, sterically hindered base may be preferable.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. The container should be tightly sealed. Storage at 2-8°C is often recommended.
Q2: What solvents are recommended for reactions with this compound?
Anhydrous, aprotic solvents are essential. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Toluene
Ensure your chosen solvent is thoroughly dried before use.
Q3: My starting amine is only soluble in protic solvents like methanol or ethanol. Can I still use this compound?
Using protic solvents is strongly discouraged as they will react rapidly with this compound, leading to the formation of the corresponding carbonate and consuming your reagent. If your substrate has poor solubility in suitable aprotic solvents, consider exploring solvent mixtures or different derivatization strategies for your amine.
Q4: How do I properly quench a reaction involving this compound?
To quench the reaction and destroy any excess this compound, you can slowly add a nucleophilic reagent such as an aqueous solution of a mild base like sodium bicarbonate or a dilute solution of an amine like ammonium hydroxide, always ensuring the quench is performed at a low temperature to control the exotherm.
Data Presentation: Impact of Reaction Conditions on Carbamate Yield
The following table summarizes typical yields for carbamate synthesis using phenyl chloroformate, which can serve as an estimate for reactions with this compound. Note that actual yields may vary based on the specific substrate and precise reaction conditions.
| Substrate (Amine) | Phenyl Chloroformate (equiv.) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 1.1 | Pyridine | DCM | 0 to RT | 3 | >90 |
| Aniline | 1.1 | Triethylamine | THF | 0 to RT | 4 | ~85-95 |
| Diethylamine | 1.05 | Pyridine | DCM | 0 | 2 | >95 |
| Glycine methyl ester | 1.1 | NaHCO₃ | DCM/H₂O | 0 to RT | 5 | ~80-90 |
Experimental Protocols
General Protocol for the Synthesis of a Phenyl Carbamate from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., THF or DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound (1.1 equiv) in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Main reaction pathway for carbamate synthesis.
Caption: Common side reactions leading to low yields.
Caption: A logical workflow for troubleshooting low yields.
identifying side products in phenyl fluoroformate reactions
Welcome to the technical support center for phenyl fluoroformate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
This compound is primarily used as a reagent for the introduction of a phenoxycarbonyl group. Its main applications include:
-
Carbamate formation: Reaction with primary and secondary amines to form N-substituted phenyl carbamates, which are stable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
-
Carbonate formation: Reaction with alcohols and phenols to produce mixed phenyl carbonates.
-
Protecting group chemistry: The phenoxycarbonyl group can be used as a protecting group for amines.
Q2: What are the expected main products when reacting this compound with primary or secondary amines?
The expected main product is the corresponding N-substituted phenyl carbamate. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to the displacement of the fluoride ion.
Q3: What are the likely side products when reacting this compound with primary amines?
A potential side product in the reaction with primary amines is the formation of a symmetrical urea. This can occur if the initially formed N-substituted phenyl carbamate reacts further with another molecule of the primary amine, especially under prolonged reaction times or elevated temperatures.[1]
Q4: Are there specific side products to watch for when using secondary amines?
Reactions with secondary amines are generally cleaner in terms of urea formation. However, incomplete reactions can leave unreacted starting materials. Phenylcarbamates of secondary amines can sometimes be used as tags due to the presence of rotamers.[1]
Q5: What happens when this compound is exposed to water?
This compound is susceptible to hydrolysis, which can be catalyzed by acid or base.[2][3] The primary hydrolysis products are phenol and fluoroformic acid. Fluoroformic acid is unstable and decomposes to hydrogen fluoride (HF) and carbon dioxide. The presence of moisture in the reaction setup is a common cause of reduced yield and the formation of phenol as an impurity.
Q6: Can this compound react with itself or decompose under normal reaction conditions?
While generally stable under anhydrous conditions, prolonged heating can lead to decomposition. The specific decomposition products will depend on the temperature and the presence of other reagents. It is always recommended to use freshly prepared or properly stored this compound for best results.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Carbamate/Carbonate Product
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature cautiously. Ensure stoichiometric amounts of reagents are used; an excess of the amine or alcohol may be necessary in some cases. |
| Side Reactions | For primary amines, minimize reaction time and temperature to reduce the formation of urea byproducts.[1] For alcohol reactions, ensure the base is added slowly and at a low temperature to prevent side reactions of the alcohol. |
| Poor Reagent Quality | Use high-purity this compound. If the reagent is old or has been improperly stored, consider purification or using a fresh batch. |
Problem 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, LC-MS, NMR)
| Unexpected Peak | Potential Identity and Cause | Confirmation and Resolution |
| Phenol | Hydrolysis of this compound due to moisture. | Compare the retention time/mass spectrum with an authentic phenol standard. To avoid, rigorously exclude water from the reaction. |
| Symmetrical Urea (with primary amines) | Further reaction of the carbamate product with the starting amine.[1] | Characterize the byproduct using spectroscopic methods (NMR, MS). Optimize reaction conditions (lower temperature, shorter time) to minimize its formation. |
| Diphenyl Carbonate | May be present as an impurity in the starting this compound or formed under certain conditions. | Analyze the starting material for purity. If formed during the reaction, purification of the desired product by chromatography or recrystallization may be necessary. |
| Unreacted Starting Materials | Incomplete reaction. | Confirm by comparing with standards of starting materials. Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Phenyl Carbamates
This protocol is a general guideline and may require optimization for specific substrates.
-
To a magnetically stirred solution of the primary or secondary amine (1.0 equivalent) in a dry aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere, add a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) if the amine is used as its salt.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 equivalents) in the same dry solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or other appropriate analytical methods.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
A similar protocol can be followed for the synthesis of phenyl carbonates from alcohols, often with the use of a base like pyridine or triethylamine to activate the alcohol.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Reaction Pathway for Carbamate Formation
Caption: Main reaction pathway for the formation of N-substituted phenyl carbamates.
Diagram 2: Side Reaction Pathway with Primary Amines
Caption: Formation of symmetrical urea as a side product in reactions with primary amines.
Diagram 3: Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
References
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Phenyl Fluoroformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products synthesized using phenyl fluoroformate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: When using this compound, the most common impurities are typically:
-
Unreacted Starting Materials: Any unconsumed amine, alcohol, or other nucleophile.
-
Excess this compound: The reagent itself if used in stoichiometric excess.
-
Phenol: The primary byproduct generated from the displacement of the phenoxy group.
-
Byproducts from Side Reactions: Depending on the specific reaction, other minor products may form.
Q2: How can I effectively quench the reaction and remove excess this compound?
A2: this compound, much like its analogue phenyl chloroformate, is reactive towards water.[1] Quenching the reaction with water is a standard first step.[2] For more nucleophilic quenching agents that can facilitate byproduct removal, a dilute aqueous solution of a secondary amine like diethylamine or a simple alcohol like methanol can be used, which converts the reactive fluoroformate into a more easily separable carbamate or carbonate.
Q3: What is the best method to remove the phenol byproduct?
A3: Phenol is acidic and can be readily removed by performing a liquid-liquid extraction with a dilute aqueous base.
-
After quenching the reaction, extract the organic layer with a 1M or 5% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
The phenol will be deprotonated to form sodium phenoxide, which is highly soluble in the aqueous layer.
-
Separate the aqueous layer. It is often advisable to repeat the basic wash 1-2 times to ensure complete removal.
-
Follow up with a brine (saturated aqueous NaCl) wash to remove residual water and base from the organic layer.[2]
Q4: My product is an oil and is difficult to purify by crystallization. What are my options?
A4: If your product is a persistent oil, consider the following purification strategies:
-
Column Chromatography: This is the most common and effective method for purifying non-crystalline compounds. Silica gel is typically used as the stationary phase.[2][3]
-
Solvent Trituration: Suspend the crude oil in a solvent in which your product is insoluble but the impurities are soluble (e.g., pentane or hexane). Stirring or sonicating this mixture can sometimes cause the product to solidify or will wash away the soluble impurities.
-
Salt Formation: If your product contains an acidic or basic functional group, you can form a salt which is often a crystalline solid. For example, amines can be protonated with HCl to form hydrochloride salts, which can then be precipitated and filtered.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Product Yield After Aqueous Workup | Product is Water-Soluble: Your product may have some solubility in the aqueous wash solutions, especially if it is polar or contains ionizable groups. | Back-extract the aqueous layers with your organic solvent (e.g., dichloromethane, ethyl acetate) 2-3 times to recover any dissolved product. |
| Product Hydrolysis: The product (e.g., a carbamate or carbonate) may be unstable to the pH of the aqueous wash (acidic or basic). | Use milder wash conditions. For basic washes, use saturated sodium bicarbonate instead of NaOH. For acidic washes, use saturated ammonium chloride.[5] Perform washes at low temperatures (0 °C) to minimize decomposition. | |
| Product Decomposes on Silica Gel Column | Product is Acid-Sensitive: Standard silica gel is slightly acidic and can cause decomposition of sensitive functional groups. | Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1-2% triethylamine) in the eluent before packing the column.[5] Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica. |
| Co-elution of Product and Phenol during Chromatography | Similar Polarity: The product and the phenol byproduct may have very similar polarities in the chosen eluent system. | Ensure thorough removal of phenol via a basic aqueous wash before attempting chromatography. If some phenol remains, try a less polar solvent system or a different stationary phase like a fluorinated-phenyl phase, which can offer different selectivity for aromatic compounds. |
| Incomplete Reaction Detected After Workup | Insufficient Reagent or Reaction Time: The reaction may not have gone to completion. | Optimize reaction conditions (e.g., increase reaction time, temperature, or equivalents of this compound). Consider using a base or catalyst if applicable. The synthesis of nitriles from primary amides using phenyl chloroformate often uses pyridine as a base.[2] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Products
-
Quench Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining this compound.[2]
-
Dilute: Add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Wash with Base: Transfer the mixture to a separatory funnel. Wash the organic layer 1-2 times with 1M NaOH or saturated NaHCO₃ solution to remove the phenol byproduct.
-
Wash with Brine: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.[2]
-
Dry: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Silica Slurry: In a beaker, add silica gel to your starting eluent (a low-polarity solvent system, e.g., 5% ethyl acetate in hexanes). Mix to form a uniform slurry.
-
Pack Column: Pour the slurry into the chromatography column and use pressure to pack the silica bed evenly.
-
Load Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and the resulting powder loaded onto the top of the column.
-
Elute: Run the eluent through the column, gradually increasing the polarity of the solvent system (gradient elution) to move the compounds down the column.
-
Collect Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
General Purification Workflow
References
managing the moisture sensitivity of phenyl fluoroformate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of phenyl fluoroformate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a chemical reagent used in organic synthesis, often for the introduction of a phenoxycarbonyl group, which is a precursor to carbamates and other functional groups in drug development and materials science. It is highly sensitive to moisture due to the electrophilic nature of the carbonyl carbon, which readily reacts with nucleophiles like water.
Q2: What happens when this compound is exposed to moisture?
Upon contact with water, this compound undergoes rapid hydrolysis. This decomposition reaction breaks down the molecule into phenol and unstable carbonyl fluoride, which itself quickly hydrolyzes to carbon dioxide and hydrogen fluoride. The generation of these corrosive byproducts can compromise the integrity of an experiment by introducing impurities, altering stoichiometry, and potentially causing safety hazards.[1][2]
Q3: How should I properly store this compound?
To maintain its purity and reactivity, this compound should be stored in a cool, dry environment, typically in a refrigerator at 2-8°C.[3] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage or for particularly sensitive applications, storing the reagent under an inert atmosphere (e.g., argon or dry nitrogen) is highly recommended.
Q4: What are the immediate signs of decomposition in a bottle of this compound?
Visual signs of decomposition can include a change in color from colorless to yellow, the presence of a white solid (which could be phenol), or a fuming appearance upon opening the cap, which indicates a reaction with moist air to produce hydrogen fluoride.[4] A pungent odor may also become more pronounced.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or failing completely.
-
Possible Cause: The primary suspect is the degradation of the this compound due to moisture contamination. This can happen if the reagent bottle was not properly sealed, if it was opened in a humid environment, or if the reaction solvents and glassware were not sufficiently dry.
-
Solution:
-
Verify Reagent Quality: If decomposition is suspected, it is best to use a fresh, unopened bottle of this compound.
-
Ensure Anhydrous Conditions: Use freshly dried solvents for your reaction. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere Technique: Conduct the reaction under a positive pressure of an inert gas like argon or dry nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
-
Issue 2: I observe unexpected side products in my reaction.
-
Possible Cause: Besides hydrolysis, this compound can react with other nucleophiles present in your reaction mixture. For example, if your solvent is not inert (e.g., an alcohol), it can react to form a carbonate. In syntheses involving amines to form carbamates, the formation of ureas can be a significant side reaction, especially if there is an excess of the amine or if the reaction conditions are not optimized.[5]
-
Solution:
-
Solvent Selection: Use a non-reactive, anhydrous solvent.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. For carbamate synthesis, adding the amine slowly to the this compound can sometimes minimize side reactions.
-
Temperature Management: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of undesired byproducts.
-
Issue 3: The reaction work-up is complicated by the presence of phenol.
-
Possible Cause: Phenol is a direct byproduct of this compound hydrolysis. If your reagent has been partially decomposed, a significant amount of phenol will be present from the start.
-
Solution:
-
Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the phenol, forming sodium phenoxide, which is water-soluble and will be extracted into the aqueous layer.
-
Chromatography: If residual phenol remains, it can typically be removed by column chromatography.
-
Quantitative Data: Hydrolysis Rates
| Compound | Solvent System | Temperature (°C) | Half-life (minutes) |
| Phenyl Chloroformate | Water | 25 | 1.4 - 53.2 |
| Phenyl Chloroformate | 50% Acetonitrile-Water | 25 | Varies with pH |
| Phenyl Chloroformate | Alcohol-Water Mixtures | 25 | Rate dependent on alcohol and water concentration |
Note: The rate of hydrolysis is highly dependent on the solvent, pH, and temperature. The data presented for phenyl chloroformate is expected to be a reliable indicator of the high moisture sensitivity of this compound.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the procedure for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
-
Preparation:
-
Oven-dry or flame-dry all glassware (reaction flask, syringe, needles) and allow them to cool to room temperature under a stream of inert gas (argon or dry nitrogen).
-
Assemble the reaction flask with a septum and ensure a positive pressure of inert gas is maintained using a bubbler.
-
-
Dispensing:
-
Puncture the septum of the this compound bottle with a needle connected to a source of inert gas to equalize the pressure.
-
Using a dry, inert gas-flushed syringe with a long needle, pierce the septum of the reagent bottle.
-
Slowly withdraw the desired volume of this compound. It is good practice to withdraw a small amount of the inert gas "headspace" into the syringe after the liquid to prevent dripping.
-
Transfer the reagent to the reaction flask by piercing the septum and slowly dispensing the liquid.
-
-
Clean-up:
-
Immediately quench any residual reagent in the syringe and needle by drawing up and expelling an anhydrous inert solvent (e.g., toluene), followed by a quenching agent like isopropanol, into a separate flask for waste.
-
Protocol 2: Quenching of this compound
This protocol describes how to safely neutralize excess or decomposed this compound.
-
Preparation:
-
In a fume hood, prepare a flask containing a suitable solvent (e.g., toluene) and an alcohol (e.g., isopropanol), and cool it in an ice bath. The flask should be equipped with a stir bar.
-
-
Quenching:
-
Slowly add the this compound-containing solution to the cooled alcohol solution with vigorous stirring. The alcohol will react with the fluoroformate to form a more stable carbonate.
-
Once the addition is complete, continue stirring for 30 minutes to ensure the reaction is complete.
-
Slowly add water to hydrolyze any remaining reactive species.
-
-
Disposal:
-
Neutralize the resulting solution with a base (e.g., sodium bicarbonate) before disposing of it according to your institution's hazardous waste guidelines.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Fluoroformate Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the scaling up of phenyl fluoroformate reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound. The primary route of synthesis is the reaction of phenol with carbonyl difluoride (fluorophosgene).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in this compound synthesis can stem from several factors. A common issue is the loss of the highly toxic and gaseous carbonyl difluoride reactant. Another significant cause is the presence of moisture, which can lead to the formation of unwanted byproducts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Loss of Carbonyl Difluoride | Carbonyl difluoride is a gas at room temperature and can be lost if the reaction vessel is not properly sealed or if the gas is introduced too quickly. | Ensure a well-sealed reaction setup. Use a gas dispersion tube to introduce the carbonyl difluoride below the surface of the reaction mixture to maximize contact time. |
| Presence of Moisture | Water in the reactants or solvent will react with carbonyl difluoride to produce hydrofluoric acid and carbon dioxide, consuming the reactant. Water can also hydrolyze the this compound product. | Use anhydrous solvents and reactants. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction of phenol with carbonyl difluoride is exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur. | Monitor the reaction temperature closely. Use a cooling bath to maintain the desired temperature range. For analogous chloroformate synthesis, temperatures between 70-130°C are optimal.[1] |
| Inefficient Mixing | Poor mixing can lead to localized "hot spots" and uneven distribution of reactants, resulting in side reactions and incomplete conversion. | Use an efficient overhead stirrer, especially for larger reaction volumes. Ensure the stirring speed is sufficient to maintain a homogeneous mixture. |
Q2: I am observing the formation of significant impurities in my final product. How can I identify and minimize them?
A2: Impurity formation is a common challenge, particularly during scale-up. The most likely impurities are diphenyl carbonate and unreacted phenol.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Prevention and Removal |
| Diphenyl Carbonate | This can form from the reaction of this compound with unreacted phenoxide or at elevated temperatures.[1] | Ensure the stoichiometry of carbonyl difluoride to phenol is at least 1:1. Maintain strict temperature control. Diphenyl carbonate can be separated from this compound by fractional vacuum distillation. |
| Unreacted Phenol | Incomplete reaction will leave residual phenol. | Ensure sufficient reaction time and temperature. Use a slight excess of carbonyl difluoride. Phenol can be removed by washing the organic phase with a dilute aqueous base, followed by a water wash to neutrality. |
| Water/Moisture | As mentioned, moisture leads to hydrolysis of both the reactant and the product. | Rigorously exclude water from the reaction system. |
Experimental Workflow for this compound Synthesis (Analogous to Phenyl Chloroformate Synthesis)
Q3: The reaction is showing signs of being uncontrollable, with a rapid increase in temperature. What should I do?
A3: A rapid temperature increase indicates a potential runaway reaction, which is a significant safety concern.
Immediate Actions:
-
Stop the addition of carbonyl difluoride immediately.
-
Increase the cooling to the reaction vessel. This can be done by adding more dry ice or a colder solvent to the cooling bath.
-
If necessary, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.
Preventative Measures for Scale-Up:
-
Slow, controlled addition of carbonyl difluoride: The rate of addition should be carefully controlled to match the heat removal capacity of the reactor.
-
Adequate cooling capacity: Ensure the cooling system is robust enough to handle the exotherm of the reaction at the desired scale.
-
Use of a semi-batch process: In a semi-batch process, one reactant is added portion-wise to the other, allowing for better temperature control.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with carbonyl difluoride?
A1: Carbonyl difluoride is a highly toxic and corrosive gas.[2] Inhalation can cause severe respiratory damage, and contact with the liquid form can cause frostbite.[3] It also reacts with water to produce toxic and corrosive hydrofluoric acid.[4]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Use a gas detector to monitor for leaks.
-
Wear appropriate personal protective equipment (PPE):
-
Have an emergency plan in place, including access to an eyewash station and safety shower.[5]
Q2: What is the likely thermal stability of this compound, and why is it important for scale-up?
Logical Relationship for Thermal Stability Considerations
References
- 1. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]
- 2. [11C]Carbonyl difluoride – a new and highly efficient [11C]carbonyl group transfer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Investigation of Phenyl Fluoroformate Hydrolysis
Welcome to the technical support center for the kinetic investigation of phenyl fluoroformate hydrolysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. Given the limited direct literature on this compound hydrolysis, this guide leverages established findings from its close analogue, phenyl chloroformate, to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound is expected to proceed through a stepwise addition-elimination (association-dissociation) mechanism, similar to that proposed for phenyl chloroformate.[1][2] In this pathway, a water molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates the fluoride and phenoxide ions to yield the final products. The addition step is generally considered to be rate-determining.[2]
Q2: How does the reactivity of this compound compare to phenyl chloroformate?
A2: While specific kinetic data for this compound is scarce, studies on other haloformate esters suggest that fluoroformates can solvolyze faster than their corresponding chloroformates, despite the stronger carbon-fluorine bond.[1] This enhanced reactivity is an important consideration when designing kinetic experiments.
Q3: What analytical techniques are suitable for monitoring the kinetics of this compound hydrolysis?
A3: The hydrolysis of this compound can be effectively monitored using techniques such as UV-Vis spectrophotometry and conductometry. Spectrophotometry can track the formation of phenol, a product of the hydrolysis. Conductometry is suitable for monitoring the change in ionic concentration as the reaction proceeds.
Q4: How does solvent composition affect the rate of hydrolysis?
A4: The rate of hydrolysis is highly dependent on the solvent composition. For the analogous phenyl chloroformate, the rate of solvolysis increases with the water content in binary aqueous mixtures.[1] The solvent's nucleophilicity and ionizing power play crucial roles in the reaction kinetics.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound hydrolysis.
Spectrophotometric Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy or fluctuating absorbance readings | - Low sample concentration leading to absorbance values near the instrument's detection limit.[3]- Air bubbles in the cuvette.- Temperature fluctuations in the sample holder.[3]- Contaminated or scratched cuvettes.[4][5] | - Increase the initial concentration of this compound to achieve an absorbance reading between 0.1 and 1.5.[3]- Gently tap the cuvette to dislodge any air bubbles before measurement.- Use a temperature-controlled cuvette holder to maintain a constant temperature.[6]- Ensure cuvettes are clean, unscratched, and properly oriented in the spectrophotometer.[4][5] |
| Non-linear or irreproducible kinetic traces | - Instability of the stock solution of this compound.- Presence of impurities in the solvent or reactant.- Inconsistent mixing of reactants. | - Prepare fresh stock solutions of this compound in a dry, aprotic solvent before each experiment.- Use high-purity solvents and reagents.- Ensure rapid and thorough mixing of the reactants at the start of the kinetic run. |
| Drifting baseline | - Instability of the light source in the spectrophotometer.- Changes in the solvent composition due to evaporation. | - Allow the spectrophotometer to warm up sufficiently before starting measurements.- Use a cuvette with a cap to minimize solvent evaporation, especially for long experiments. |
Conductivity Measurements
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unstable or drifting conductivity readings | - Temperature fluctuations in the reaction mixture.[7][8]- Presence of air bubbles on the electrode surface.[9]- Contamination of the electrode.[10] | - Use a thermostated reaction vessel to maintain a constant temperature.[7][8]- Gently stir the solution to remove air bubbles from the electrode.[9]- Clean the conductivity probe according to the manufacturer's instructions before each experiment.[10] |
| Inaccurate or non-reproducible results | - Improper calibration of the conductivity meter.[10][11]- "Fringe field effect" from proximity to the container walls.[11] | - Calibrate the conductivity meter using standard solutions that bracket the expected conductivity range of your reaction.[10][11]- Ensure the conductivity probe is not too close to the sides or bottom of the reaction vessel.[11] |
Quantitative Data
The following table summarizes kinetic data for the hydrolysis of phenyl chloroformate and its derivatives in various solvents. This data is provided as a reference for researchers investigating the analogous this compound.
Table 1: Rate Constants and Grunwald-Winstein Parameters for the Solvolysis of Aryl Chloroformates at 25°C
| Compound | Solvent(s) | l (sensitivity to solvent nucleophilicity) | m (sensitivity to solvent ionizing power) | Reference |
| Phenyl chloroformate | 49 pure and binary solvents | 1.66 | 0.56 | [1] |
| p-Nitrophenyl chloroformate | 39 solvents | 1.68 ± 0.06 | 0.46 ± 0.04 | [2] |
| p-Methoxyphenyl chloroformate | 39 solvents | - | - | [2] |
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) to minimize premature hydrolysis. The concentration should be chosen to yield a final concentration in the reaction mixture that gives an appropriate change in absorbance or conductivity.
-
Buffer Solutions: Prepare buffer solutions of the desired pH using appropriate reagents and deionized water.
2. Kinetic Measurements by UV-Vis Spectrophotometry
-
Set the spectrophotometer to the wavelength of maximum absorbance of phenol (a product of the hydrolysis).
-
Equilibrate the buffer solution in a temperature-controlled cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette.
-
Ensure rapid mixing and immediately start recording the absorbance as a function of time.
-
Monitor the reaction until it reaches completion (i.e., the absorbance becomes constant).
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance-time data to a first-order exponential equation.
3. Kinetic Measurements by Conductometry
-
Calibrate the conductivity meter with standard solutions.
-
Place the desired volume of the buffer solution in a thermostated reaction vessel.
-
Immerse the conductivity probe in the solution and allow the reading to stabilize.
-
Initiate the reaction by adding a known amount of the this compound stock solution.
-
Record the conductivity at regular time intervals until the reading remains constant.
-
The observed rate constant can be obtained by analyzing the change in conductivity over time.
Visualizations
Caption: Proposed addition-elimination mechanism for this compound hydrolysis.
Caption: General experimental workflow for kinetic analysis of hydrolysis.
References
- 1. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biochemistry - How to troubleshoot absorbance analysis when readings fluctuate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. biocompare.com [biocompare.com]
- 5. biocompare.com [biocompare.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. kalstein.eu [kalstein.eu]
- 9. sensorex.com [sensorex.com]
- 10. How to Troubleshoot Common Problems with an Online Conductivity Meter [boquinstrument.com]
- 11. blog.hannainst.com [blog.hannainst.com]
influence of solvent choice on phenyl fluoroformate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of solvent choice on the reactivity of phenyl fluoroformate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on how solvent selection can resolve these problems.
Q1: My reaction with this compound is extremely slow. How can I increase the reaction rate?
A1: The reactivity of this compound is highly dependent on the solvent's nucleophilicity. This compound typically reacts via a bimolecular addition-elimination mechanism, where a more nucleophilic solvent will accelerate the rate-determining addition step.[1][2][3]
-
Troubleshooting Steps:
-
Switch to a more nucleophilic solvent: If you are using a non-nucleophilic solvent like a hydrocarbon, consider switching to a more nucleophilic one such as an alcohol (e.g., ethanol, methanol) or an aqueous organic mixture.[4][5]
-
Increase solvent nucleophilicity: In mixed solvent systems (e.g., alcohol-water mixtures), increasing the proportion of the more nucleophilic component (e.g., water) can enhance the reaction rate.[6]
-
Consider aprotic polar solvents: Solvents like DMF or DMSO can also be effective, although care must be taken as they can sometimes lead to side reactions.
-
Q2: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A2: Yes, the solvent can influence the reaction pathway and lead to the formation of side products. While this compound strongly favors an addition-elimination pathway, highly ionizing and poorly nucleophilic solvents could theoretically promote a minor unimolecular S_N_1-type ionization pathway, leading to different products.[4][6] However, the replacement of chlorine with fluorine is expected to significantly retard this ionization pathway.[7]
-
Troubleshooting Steps:
-
Avoid highly ionizing, non-nucleophilic solvents: Solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are highly ionizing and could favor alternative reaction pathways for similar substrates.[4][5][6] Unless a specific carbocation intermediate is desired, it is best to use more nucleophilic solvents.
-
Solvent Purity: Ensure the solvent is dry and pure. This compound is sensitive to moisture and can hydrolyze to phenol and hydrogen fluoride.[8]
-
Q3: My results are inconsistent across different batches of the same solvent. What could be the problem?
A3: Inconsistent results often point to variations in solvent quality, particularly water content. This compound is moisture-sensitive, and even small amounts of water can lead to hydrolysis, consuming the reactant and affecting kinetics.[8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents.
-
Standardize Solvent Source: Use solvent from the same supplier and batch for a series of experiments to minimize variability.
-
Monitor Water Content: If reactions are highly sensitive, consider measuring the water content of the solvent prior to use.
-
Q4: How do I choose the right solvent for my specific nucleophile and this compound?
A4: The choice of solvent should be based on the desired reaction mechanism and the properties of your nucleophile. For most applications involving nucleophilic attack on the carbonyl carbon of this compound, a solvent that facilitates the addition-elimination mechanism is ideal.
-
Solvent Selection Workflow:
Data on Solvent Effects
The following table summarizes the specific rates of solvolysis for the closely related phenyl chloroformate at 25.0°C in various solvents. This compound is expected to show similar trends but with lower overall reactivity. The data is presented to illustrate the impact of solvent nucleophilicity (N_T) and ionizing power (Y_Cl) on reaction rates.
| Solvent | % Composition (v/v) | N_T | Y_Cl | Specific Rate (k) for Phenyl Chloroformate (s⁻¹) |
| Ethanol | 100 | 0.37 | -2.52 | 2.60 x 10⁻³ |
| Methanol | 100 | 0.17 | -1.19 | 1.19 x 10⁻² |
| Water | 100 | -0.41 | 4.63 | Very Fast |
| Acetone-Water | 90:10 | 0.37 | -0.85 | 1.10 x 10⁻³ |
| Ethanol-Water | 80:20 | 0.16 | 0.00 | 6.73 x 10⁻⁴ |
| TFE-Water | 97:3 | -3.30 | 2.83 | 3.15 x 10⁻⁵ |
| HFIP-Water | 97:3 | -5.25 | 5.17 | 1.76 x 10⁻⁵ |
Data adapted from studies on phenyl chloroformate solvolysis. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.[1][4][5]
Experimental Protocols
Protocol: Determination of Solvolysis Rate of this compound
This protocol describes a general method for determining the first-order rate coefficient for the solvolysis of this compound in a given solvent.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable, dry, non-reactive solvent (e.g., acetonitrile).
-
Prepare the desired reaction solvent (e.g., 80% ethanol in water, v/v).
-
Prepare a quenching solution (e.g., 50% acetone in water) to stop the reaction.
-
Prepare a titrant solution (e.g., 0.01 M NaOH) standardized against a primary standard.
-
Select a suitable indicator (e.g., phenolphthalein).
-
-
Kinetic Run:
-
Thermostat the reaction solvent at the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the thermostatted solvent with vigorous stirring to achieve a final concentration of approximately 10⁻³ M.
-
At timed intervals, withdraw aliquots of the reaction mixture and add them to the quenching solution.
-
Titrate the liberated acid (HF) in the quenched aliquots with the standardized NaOH solution using the indicator to determine the endpoint.
-
-
Data Analysis:
-
The first-order rate coefficient (k) can be calculated from the slope of a plot of ln(V_∞ - V_t) versus time (t), where V_t is the volume of titrant at time t, and V_∞ is the volume of titrant after at least 10 half-lives.
-
Reaction Mechanisms
The reactivity of this compound is dominated by the following mechanistic pathways, with the solvent playing a crucial role in determining the favored route.
1. Addition-Elimination (Bimolecular) Pathway
This is the generally accepted mechanism for the solvolysis of this compound in most nucleophilic solvents.[1][2][3]
2. Ionization (S_N_1-like) Pathway
This pathway is generally disfavored for this compound due to the strong C-F bond but can be a minor competing pathway in highly ionizing, non-nucleophilic solvents for related substrates like chloroformates.[4][6][7]
References
- 1. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Reactions with Phenyl Fluoroformate
Welcome to the technical support center for the development of continuous flow reactions utilizing phenyl fluoroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in continuous flow synthesis?
A1: this compound is a highly reactive reagent primarily used for the synthesis of carbamates and the protection of amines in a continuous flow setting. Its high reactivity allows for very short reaction times, which is a significant advantage in flow chemistry.[1] Continuous processing of these reactions offers benefits such as enhanced safety, improved heat and mass transfer, and simplified scale-up compared to traditional batch methods.[2][3]
Q2: What are the main safety concerns when using this compound in a continuous flow system?
A2: this compound is a hazardous chemical. Key safety concerns include:
-
Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Reaction with Water: It reacts with moisture, including atmospheric humidity, to release toxic and corrosive fumes.
-
Incompatibility: It is incompatible with strong oxidizing agents, amines, and bases.[4]
-
Byproduct Formation: The reaction of this compound with amines generates hydrogen chloride (HCl) as a byproduct, which is also corrosive.
Continuous flow systems can mitigate some of these risks by containing the hazardous materials within a closed loop and minimizing the volume of reagent present at any given time.[2] It is crucial to use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, and to operate the system within a well-ventilated fume hood.
Q3: What materials are compatible with this compound in a flow reactor setup?
A3: Given the corrosive nature of this compound and the HCl byproduct, careful selection of reactor materials is essential. Suitable materials include:
-
Fluoropolymers: PTFE, PFA, and FEP tubing are generally resistant to both this compound and HCl.
-
Glass: Glass microreactors are also a viable option, offering good chemical resistance and transparency for visual monitoring of the reaction.
-
Stainless Steel: While stainless steel can be used, prolonged exposure to HCl, especially in the presence of water, can lead to corrosion. If stainless steel is used, it is important to ensure the system is thoroughly dried and to consider the use of corrosion-resistant alloys.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Clogging or Blockage in the Reactor | Precipitation of the carbamate product or ammonium salt byproduct. | 1. Solvent Optimization: Use a solvent in which both the starting materials and the product have high solubility. Consider using a co-solvent to improve solubility. 2. Temperature Control: Increasing the reactor temperature can sometimes improve solubility. 3. In-line Dilution: Introduce a stream of solvent just after the initial mixing point to reduce the concentration and prevent precipitation. 4. Back Pressure Regulation: Applying back pressure can help to keep gaseous byproducts in solution and prevent bubble formation that can lead to blockages. 5. Reactor Design: Use a reactor with a larger internal diameter to reduce the likelihood of clogging. |
| Low Product Yield | Incomplete reaction due to short residence time or poor mixing. | 1. Increase Residence Time: Lengthen the reactor coil or decrease the flow rate to allow more time for the reaction to complete.[5][6] 2. Improve Mixing: Utilize a micromixer at the point of reagent introduction to ensure efficient mixing. Static mixers within the reactor can also improve mixing.[7] 3. Optimize Stoichiometry: Ensure the molar ratio of this compound to the amine is optimal. A slight excess of the fluoroformate may be necessary. |
| Formation of Side Products (e.g., Ureas) | Reaction of the carbamate product with another amine molecule or presence of water. | 1. Precise Stoichiometry: Use a 1:1 molar ratio of this compound to amine to minimize the formation of urea byproducts. 2. Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the this compound, which can lead to other side reactions. 3. Rapid Quenching: If possible, introduce a quenching agent in-line after the desired residence time to stop the reaction and prevent further transformations. |
| Inconsistent Results or Poor Reproducibility | Fluctuations in pump flow rates, temperature, or pressure. | 1. Use High-Quality Pumps: Employ syringe pumps or HPLC pumps that provide stable and pulseless flow. 2. Precise Temperature Control: Immerse the reactor coil in a thermostatically controlled bath to maintain a constant temperature. 3. Monitor Back Pressure: Use a back-pressure regulator to maintain a stable pressure throughout the system.[8] |
| Corrosion of Equipment | Reaction of HCl byproduct with system components. | 1. Material Selection: As mentioned in the FAQs, use chemically resistant materials like fluoropolymers or glass for all wetted parts. 2. In-line Scavenging: Introduce a stream containing a non-nucleophilic base (e.g., a tertiary amine like triethylamine or DIPEA) after the reaction zone to neutralize the HCl byproduct. This should be done carefully to avoid precipitation of the resulting salt. |
Experimental Protocols
While specific protocols for this compound in continuous flow are not widely published, the following general methodologies can be adapted.
General Procedure for Continuous Carbamate Synthesis
This protocol outlines a general approach for the reaction of an amine with this compound in a continuous flow system.
Materials:
-
Syringe pumps or HPLC pumps
-
T-mixer or micromixer
-
PTFE or PFA tubing for the reactor coil
-
Thermostatically controlled oil bath or heating block
-
Back-pressure regulator
-
Collection vessel
-
This compound solution in a dry, aprotic solvent (e.g., THF, DCM)
-
Amine solution in a dry, aprotic solvent
-
(Optional) In-line analytical tool (e.g., FT-IR, NMR)
Methodology:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., 0.5 M in THF).
-
Prepare a stock solution of the desired amine in the same solvent (e.g., 0.5 M in THF).
-
Set up the continuous flow system as shown in the workflow diagram below.
-
Set the desired temperature for the reactor coil.
-
Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time. For a 1:1 stoichiometry, the flow rates will be equal if the concentrations are the same. The residence time is calculated by dividing the reactor volume by the total flow rate.[5][6]
-
Prime the pumps with the respective solutions.
-
Start the pumps to introduce the reagents into the reactor.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
Collect the product stream.
-
After the collection is complete, flush the system with fresh solvent.
-
Analyze the collected product by standard analytical techniques (e.g., LC-MS, NMR).
Visualizations
Caption: A typical experimental workflow for continuous carbamate synthesis.
Caption: A decision-making workflow for troubleshooting reactor clogging.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 5. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 6. freactor.com [freactor.com]
- 7. almacgroup.com [almacgroup.com]
- 8. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
preventing decomposition of phenyl fluoroformate during storage
This technical support center provides guidance on the prevention of decomposition of phenyl fluoroformate during storage. The information is targeted towards researchers, scientists, and professionals in drug development. Much of the guidance provided is based on the well-documented properties of the analogous compound, phenyl chloroformate, and the general chemical principles of acyl fluorides. Acyl fluorides are generally more hydrolytically and thermally stable than their acyl chloride counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary cause of this compound decomposition is exposure to moisture (hydrolysis). Other factors that can contribute to its degradation include elevated temperatures, exposure to light, and contact with incompatible materials such as strong acids, bases, alcohols, and oxidizing agents.
Q2: What are the likely decomposition products of this compound?
A2: Based on the hydrolysis of analogous chloroformates, the primary decomposition products of this compound upon reaction with water are expected to be phenol and hydrogen fluoride (HF).[1][2] Incomplete hydrolysis or other side reactions could potentially lead to the formation of diphenyl carbonate.
Q3: What are the visible signs of this compound decomposition?
A3: Signs of decomposition may include a change in color (developing a yellowish tint), the appearance of solid precipitates (phenol), and an increase in pressure within the storage container due to the formation of gaseous byproducts like hydrogen fluoride. A pungent odor may also become more noticeable.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C.[1][3] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture. Containers should be tightly sealed and made of compatible materials.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with a range of materials, including:
-
Water and moisture
-
Strong acids and bases
-
Alcohols
-
Amines
-
Strong oxidizing agents
-
Metals (can catalyze decomposition)
Contact with these substances can lead to vigorous reactions and accelerate decomposition.[2]
Troubleshooting Guides
Issue 1: My reaction yields are lower than expected when using this compound.
-
Possible Cause 1: Decomposed Reagent. The this compound may have partially decomposed during storage.
-
Solution: Check the appearance of the reagent for any of the signs of decomposition mentioned in the FAQs. If decomposition is suspected, it is recommended to use a fresh bottle. The purity of the reagent can be checked using techniques like GC-MS or NMR spectroscopy.
-
-
Possible Cause 2: Incomplete Reaction. The reaction conditions may not be optimal.
-
Solution: Review your experimental protocol. Ensure that the reaction is being carried out under strictly anhydrous conditions. The presence of even trace amounts of water can consume the reagent.
-
Issue 2: I am observing unexpected byproducts in my reaction.
-
Possible Cause 1: Presence of Decomposition Products. The byproducts may be a result of using decomposed this compound. For example, the presence of phenol as a byproduct in your reaction mixture could indicate hydrolysis of the starting material.
-
Solution: As with low yields, verify the quality of your this compound.
-
-
Possible Cause 2: Side Reactions. The reaction conditions may be promoting side reactions.
-
Solution: Analyze your reaction scheme for potential side reactions with the decomposition products (phenol, HF). Adjusting reaction temperature or the order of addition of reagents might help to minimize these.
-
Issue 3: The pressure in my this compound storage container has increased.
-
Possible Cause: Decomposition. The buildup of pressure is a strong indicator of decomposition, likely due to the formation of gaseous hydrogen fluoride.
-
Solution: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Cool the container before slowly and carefully venting the excess pressure. If the reagent is significantly decomposed, it should be disposed of according to your institution's hazardous waste disposal procedures.
-
Data Presentation
Table 1: Recommended Storage Conditions for Phenyl Haloformates
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C | Minimizes thermal decomposition.[1][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture. |
| Light | Amber/Opaque Container | Protects from light-induced degradation. |
| Container | Tightly Sealed, Compatible Material | Prevents moisture ingress and reaction with container material. |
Table 2: Incompatible Materials and Potential Hazards
| Incompatible Material | Potential Hazard |
| Water/Moisture | Hydrolysis to phenol and hydrogen fluoride.[1][2] |
| Alcohols, Amines | Vigorous reaction, formation of carbonates and carbamates. |
| Strong Bases | Catalyzes rapid decomposition. |
| Strong Oxidizing Agents | Risk of fire or explosion. |
| Metals | Can catalyze decomposition. |
Experimental Protocols
Protocol 1: Quality Check of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the this compound in a dry, inert solvent (e.g., dichloromethane, anhydrous). A typical dilution would be 1 µL in 1 mL of solvent.
-
GC-MS Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
-
Analysis: Inject the prepared sample into the GC-MS. The presence of a significant peak corresponding to phenol (m/z 94) would indicate hydrolysis. The purity of the this compound can be estimated by the relative peak area of the main component.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Phenyl Fluoroformate and Phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, acylating agents are indispensable tools. Among these, phenyl chloroformate is a widely utilized reagent for introducing the phenoxycarbonyl protecting group onto amines, alcohols, and phenols, forming carbamates and carbonate esters. Its lesser-known analogue, phenyl fluoroformate, presents an intriguing alternative. This guide provides an objective comparison of the reactivity of these two compounds, supported by experimental data from analogous systems, to aid researchers in reagent selection.
Core Reactivity Principles: A Tale of Two Halogens
The reactivity of phenyl haloformates in nucleophilic acyl substitution is governed by a delicate balance between two opposing electronic effects of the halogen substituent: the inductive effect and the leaving group ability.
-
Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) polarizes the carbonyl group (C=O) to a greater extent than chlorine. This increases the partial positive charge on the carbonyl carbon, making This compound a more potent electrophile and more susceptible to nucleophilic attack.
-
Leaving Group Ability: For a leaving group to depart, it must be able to stabilize the negative charge it takes with it. Good leaving groups are typically weak bases. Chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl) and is considered a good leaving group. In contrast, fluoride ion (F⁻) is the conjugate base of a weaker acid (HF) and is generally a poorer leaving group in substitution reactions.[1][2]
The overall reaction rate depends on which of these factors dominates, a determination made by the reaction's rate-determining step.
Reaction Mechanism: The Decisive Step
Nucleophilic acyl substitution on phenyl haloformates typically proceeds via a two-step addition-elimination mechanism . First, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Second, the intermediate collapses, expelling the halide ion (X⁻) to form the final product.
Kinetic studies on phenyl chloroformate solvolysis consistently show that the initial nucleophilic attack (the addition step) is the rate-determining step of the reaction.[3][4][5] This is crucial because it means the factors that accelerate the initial attack will have the most significant impact on the overall reaction rate.
Quantitative Reactivity Comparison
The results consistently showed that n-octyl fluoroformate reacts faster than its chloroformate counterpart , with fluoride-to-chloride (F:Cl) rate ratios greater than one.[6] This outcome is attributed to the rate-determining addition step being more significantly accelerated by fluorine's strong inductive effect than it is hindered by fluoride's poorer leaving group ability.[6][7] Given that phenyl chloroformate also reacts via a rate-determining addition step, a similar trend is expected.[3][8]
The table below summarizes kinetic data for phenyl chloroformate and the comparative F:Cl rate ratios for the n-octyl haloformate analogues.
| Reaction Type | Substrate | Solvent | Temp (°C) | Rate Constant, k (s⁻¹) | F:Cl Rate Ratio |
| Solvolysis | Phenyl Chloroformate | 100% EtOH | 25.0 | 6.94 x 10⁻⁵ | - |
| Solvolysis | Phenyl Chloroformate | 100% MeOH | 25.0 | 2.59 x 10⁻⁴ | - |
| Solvolysis | Phenyl Chloroformate | 80% EtOH / 20% H₂O | 25.0 | 1.17 x 10⁻³ | - |
| Solvolysis | Phenyl Chloroformate | 50% EtOH / 50% H₂O | 25.0 | 1.84 x 10⁻² | - |
| Solvolysis | n-Octyl Haloformates | 100% EtOH | 24.2 | - | 1.39 |
| Solvolysis | n-Octyl Haloformates | 100% MeOH | 24.2 | - | 1.63 |
| Solvolysis | n-Octyl Haloformates | 90% Acetone / 10% H₂O | 24.2 | - | 1.25 |
| Solvolysis | n-Octyl Haloformates | 80% EtOH / 20% H₂O | 24.2 | - | 1.15 |
Data for Phenyl Chloroformate sourced from various kinetic studies.[3][8] F:Cl Rate Ratios for n-Octyl Haloformates from Kevill & D'Souza (2002).[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of the rates of solvolysis of n-octyl fluoroformate and a comparison with n-octyl chloroformate solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation [mdpi.com]
- 8. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis | MDPI [mdpi.com]
A Comparative Guide to N-Protecting Reagents: Phenyl Fluoroformate and Its Alternatives
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the selection of an appropriate N-protecting group is a critical decision. This guide provides an objective comparison of phenyl fluoroformate and its widely used alternatives—di-tert-butyl dicarbonate (Boc-anhydride), benzyl chloroformate (Cbz-Cl), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)—for the N-protection of amines. The following sections detail the performance of these reagents, supported by experimental data and protocols.
Introduction to N-Protecting Groups
In multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the temporary protection of amine functionalities is essential to prevent unwanted side reactions. An ideal N-protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule. This concept is often referred to as orthogonal protection strategy.[1][2][3][4]
This compound serves as a reagent for the introduction of the phenoxycarbonyl (Phoc) protecting group. While historically used, it has been largely superseded in many applications by more modern reagents. This guide will compare the utility of this compound with the three most common N-protecting reagents: Boc-anhydride, Cbz-Cl, and Fmoc-Cl.
Comparison of Reagent Performance
The choice of an N-protecting reagent is often dictated by the specific requirements of the synthetic route, including the stability of the substrate and the desired orthogonality with other protecting groups. The following table summarizes the key characteristics and performance of this compound and its alternatives.
| Reagent | Protecting Group | Abbreviation | Typical Reaction Conditions | Typical Yield (%) | Deprotection Conditions |
| This compound | Phenoxycarbonyl | Phoc | Amine, this compound, Base (e.g., Pyridine), CH₂Cl₂ | Good | TBAF, THF, rt; or TMSI, CHCl₃, reflux |
| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl | Boc | Amine, Boc₂O, Base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF | 90-100 | Strong Acid (e.g., TFA, HCl) |
| Benzyl Chloroformate | Benzyloxycarbonyl | Cbz or Z | Amine, Cbz-Cl, Base (e.g., NaHCO₃, NaOH), Dioxane/H₂O or CH₂Cl₂ | 90-100 | Catalytic Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl Chloride | 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine, Fmoc-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O or DMF | 80-95 | Base (e.g., 20% Piperidine in DMF) |
Experimental Protocols
Detailed methodologies for the N-protection of a generic primary amine are provided below to allow for a standardized comparison.
Protocol 1: N-Protection using this compound (Phoc Protection)
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary amine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution and stir for 5 minutes.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Protection using Di-tert-butyl dicarbonate (Boc Protection)[3]
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (NEt₃) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in dichloromethane or THF in a round-bottom flask.
-
Add triethylamine and DMAP to the solution.
-
Add Boc-anhydride to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[3]
Protocol 3: N-Protection using Benzyl Chloroformate (Cbz Protection)[5]
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane and Water (1:1 mixture)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz protected amine.[5]
Protocol 4: N-Protection using 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc Protection)[6]
Materials:
-
Primary amine (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane and Water (1:1 mixture)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Slowly add a solution of Fmoc-Cl in dioxane to the reaction mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product may be purified by recrystallization or column chromatography.[6]
Reactivity and Deprotection Mechanisms
The selection of a protecting group is intrinsically linked to its deprotection strategy. The orthogonality of these strategies is a cornerstone of modern synthetic chemistry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chempep.com [chempep.com]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Solvolysis of Fluoroformates and Chloroformates for Researchers and Drug Development Professionals
An objective analysis of the reactivity and mechanisms of fluoroformate and chloroformate solvolysis, supported by experimental data.
In the realm of organic chemistry and drug development, a nuanced understanding of reaction kinetics and mechanisms is paramount. This guide provides a detailed comparative study of the solvolysis of fluoroformates and chloroformates, offering insights into their reactivity, governing mechanisms, and the influence of solvent parameters. The data presented herein is curated from peer-reviewed scientific literature to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary of Comparative Performance
Fluoroformates and chloroformates are important reagents and intermediates in organic synthesis. Their solvolysis reactions, where the solvent acts as the nucleophile, are fundamental processes that have been the subject of extensive kinetic and mechanistic studies. A key finding is that primary alkyl chloroformates predominantly undergo solvolysis via a bimolecular addition-elimination pathway, where the initial addition of the solvent is the rate-determining step.[1] However, in solvents with very low nucleophilicity and high ionizing power, an ionization (SN1-type) mechanism can become competitive.[1][2]
Interestingly, comparative studies have shown that fluoroformates often solvolyze faster than their chloroformate counterparts, despite the stronger carbon-fluorine bond.[3] This observation is consistent with the addition step of the carbonyl-addition process being rate-determining.[3] For secondary and tertiary chloroformates, the solvolysis-decomposition pathway, involving the loss of carbon dioxide, becomes more prominent.[1][3] The choice of solvent plays a critical role in dictating the dominant reaction pathway for both classes of compounds.
Quantitative Data Comparison
The following tables summarize the specific rates of solvolysis (k), activation parameters (ΔH‡ and ΔS‡), and rate ratios (kF/kCl) for representative fluoroformates and chloroformates in various solvents. This data provides a quantitative basis for comparing their reactivity.
Table 1: Specific Rates of Solvolysis (k) at 25.0 °C
| Compound | Solvent | k (s⁻¹) | Reference |
| Ethyl Fluoroformate | 100% Ethanol | 1.15 x 10⁻⁵ | [4] |
| Ethyl Chloroformate | 100% Ethanol | 1.32 x 10⁻⁶ | [4] |
| Ethyl Fluoroformate | 100% Methanol | 2.68 x 10⁻⁵ | [4] |
| Ethyl Chloroformate | 100% Methanol | 2.07 x 10⁻⁶ | [4] |
| Ethyl Fluoroformate | 80% Ethanol | 1.03 x 10⁻⁴ | [4] |
| Ethyl Chloroformate | 80% Ethanol | 1.18 x 10⁻⁵ | [4] |
| n-Octyl Fluoroformate | 100% Ethanol | 2.55 x 10⁻⁶ | [3] |
| n-Octyl Chloroformate | 100% Ethanol | 1.09 x 10⁻⁶ | [3] |
| Benzyl Fluoroformate | 100% Ethanol | 1.34 x 10⁻⁴ | [2] |
| Benzyl Chloroformate | 100% Ethanol | 1.16 x 10⁻⁵ | [2] |
Table 2: Activation Parameters for Solvolysis
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| Ethyl Fluoroformate | 100% Ethanol | 14.0 | -27.9 | [4] |
| Ethyl Chloroformate | 100% Ethanol | 18.4 | -20.4 | [4] |
| Ethyl Fluoroformate | 100% Methanol | 12.8 | -29.8 | [4] |
| Ethyl Chloroformate | 100% Methanol | 17.1 | -22.5 | [4] |
| Ethyl Fluoroformate | 80% Ethanol | 11.8 | -28.1 | [4] |
| Ethyl Chloroformate | 80% Ethanol | 15.6 | -22.9 | [4] |
Table 3: Fluoro/Chloro Rate Ratios (kF/kCl) for Solvolysis at 25.0 °C
| Substrate | Solvent | kF/kCl | Reference |
| Ethyl | 100% Ethanol | 8.7 | [4] |
| Ethyl | 100% Methanol | 13.0 | [4] |
| Ethyl | 80% Ethanol | 8.7 | [4] |
| n-Octyl | 100% Ethanol | 2.3 | [3] |
| Benzyl | 100% Ethanol | 11.6 | [2] |
Mechanistic Pathways
The solvolysis of fluoroformates and chloroformates can proceed through two primary mechanistic pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The prevalence of each pathway is highly dependent on the substrate structure and the solvent's nucleophilicity and ionizing power.
This pathway is dominant for primary alkyl haloformates in most common solvents.[1][2] It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of the halide ion. For both fluoroformates and chloroformates, the addition step is generally rate-determining.[3][5]
Caption: Generalized Addition-Elimination Pathway for Haloformate Solvolysis.
This pathway, also referred to as a solvolysis-decomposition mechanism, becomes significant for substrates that can form stable carbocations (e.g., secondary and tertiary alkyl groups) and in highly ionizing, non-nucleophilic solvents.[1][3] The reaction proceeds through the formation of an acylium ion or, in the case of tertiary haloformates, a carbocation with the loss of CO2.
Caption: Generalized Ionization (Solvolysis-Decomposition) Pathway.
Experimental Protocols
The kinetic data presented in this guide are typically obtained using the following general experimental protocol.
Kinetic Measurements:
The rates of solvolysis are commonly determined by monitoring the increase in acidity of the reaction mixture over time. This is achieved by titration of the liberated acid (HX) with a standardized solution of a base, such as sodium hydroxide or pyridine, often in the presence of an indicator. The reactions are carried out in a constant-temperature bath to ensure thermal stability.
Product Analysis:
Product distributions are typically analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This allows for the quantification of the solvolysis products (e.g., esters, ethers, and alcohols) and any decomposition products.
General Solvolysis Procedure: A solution of the haloformate ester of a known concentration is prepared in the desired solvent. The reaction is initiated by placing the solution in a thermostated bath. At various time intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding a cold, inert solvent. The amount of acid produced is then determined by titration. First-order rate constants are calculated from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t and V∞ is the volume at the completion of the reaction.
Workflow for Mechanistic Elucidation
The determination of the solvolytic mechanism for a given haloformate involves a systematic approach combining kinetic studies, product analysis, and linear free energy relationships.
Caption: Workflow for Investigating Haloformate Solvolysis Mechanisms.
The extended Grunwald-Winstein equation is a powerful tool used to analyze solvent effects and distinguish between the addition-elimination and ionization pathways.[3] The equation is given by:
log(k/k₀) = lNₜ + mYₓ
where k and k₀ are the solvolysis rate constants in a given solvent and in 80% aqueous ethanol, respectively. The parameter 'l' represents the sensitivity to solvent nucleophilicity (Nₜ), and 'm' represents the sensitivity to solvent ionizing power (Yₓ). A high 'l' value is indicative of a bimolecular mechanism with significant nucleophilic participation from the solvent, characteristic of the addition-elimination pathway. Conversely, a high 'm' value suggests a mechanism with substantial charge separation in the transition state, which is typical of the ionization pathway. For primary alkyl chloroformates, the solvolysis is dominated by the addition-elimination channel, reflected in a high 'l' value and a moderate 'm' value.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Peptide Coupling Validation: Phenyl Fluoroformate and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagent and the methods used to validate the resulting peptide bond are critical steps that significantly impact yield, purity, and ultimately, the success of a research program. This guide provides an objective comparison of peptide coupling validation methods with a focus on phenyl fluoroformate and its commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to Peptide Coupling and the Role of this compound
Peptide synthesis is a stepwise process involving the formation of an amide (peptide) bond between two amino acids. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the next. A variety of reagents have been developed to achieve this activation, each with its own set of advantages and disadvantages.
This compound is a reagent that generates highly reactive amino acid fluoride intermediates in situ. These intermediates are known for their rapid coupling times, which can be particularly advantageous for sterically hindered amino acids. This guide will compare the performance of this compound with other widely used coupling reagents, namely HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Data Presentation: A Quantitative Comparison of Coupling Reagents
The following tables summarize key performance indicators for this compound and its alternatives. The data presented is a synthesis of literature values and typical experimental outcomes.
| Coupling Reagent | Average Coupling Time (minutes) | Coupling Efficiency (%) | Racemization (%) | Common Side Products |
| This compound | 5 - 20 | >98% | < 2% | Minimal; potential for small amounts of urethane formation. |
| HATU | 5 - 30 | >99% | < 1% | Guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | 15 - 60 | 95 - 99% | 1 - 3% | Guanidinylation of the N-terminus if used in excess. |
| EDC (with HOBt) | 30 - 120 | 90 - 98% | 2 - 5% | N-acylurea (insoluble with DCC, soluble with EDC); requires an additive like HOBt to suppress racemization. |
Experimental Protocols for Validation
Accurate validation of peptide coupling is essential to ensure the desired peptide is synthesized with high fidelity. The following are detailed protocols for the key analytical techniques used to assess coupling efficiency, racemization, and the presence of side products.
High-Performance Liquid Chromatography (HPLC) for Coupling Efficiency
HPLC is the primary method for determining the extent of a coupling reaction by quantifying the disappearance of the starting materials and the appearance of the desired product.
Protocol:
-
Sample Preparation: At various time points during the coupling reaction (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a small volume of a weak acid (e.g., 0.1% trifluoroacetic acid in water). Dilute the quenched sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for peptide analysis.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation between the starting amino acid, the growing peptide chain, and the final coupled product.
-
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present).
-
Data Analysis: Integrate the peak areas of the unreacted amino component and the coupled product. Calculate the coupling efficiency as: Efficiency (%) = (Area of Product Peak) / (Area of Product Peak + Area of Unreacted Amino Peak) * 100
Mass Spectrometry (MS) for Product Confirmation and Side Product Identification
Mass spectrometry is a powerful tool to confirm the molecular weight of the desired peptide and to identify any side products formed during the coupling reaction.
Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC analysis. The sample can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weights of the starting materials, the desired product, and potential side products (e.g., double-coupled products, products of side-chain reactions).
-
Data Analysis:
-
Confirm the presence of the desired product by identifying its corresponding molecular ion peak ([M+H]⁺, [M+2H]²⁺, etc.).
-
Search for masses corresponding to potential side products. For example, when using HATU or HBTU, look for an addition of 98 Da to the N-terminus of the unreacted peptide, which indicates guanidinylation.
-
NMR Spectroscopy for In-depth Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the newly formed peptide bond and can be used to quantify the reaction progress.
Protocol:
-
Sample Preparation: For real-time monitoring, the coupling reaction can be performed directly in an NMR tube. Alternatively, aliquots can be taken at different time points, quenched, and then analyzed. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire a 1D proton (¹H) NMR spectrum. Key signals to monitor include the disappearance of the amine proton of the N-terminal amino acid and the appearance of the new amide proton signal.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping peak of the starting material and the product. The ratio of these integrals over time can be used to determine the reaction kinetics and final conversion. 2D NMR techniques like COSY and TOCSY can be used for complete resonance assignment and confirmation of the peptide sequence.
Mandatory Visualizations
Caption: Experimental workflow for peptide coupling and validation.
Caption: Factors influencing the outcome of peptide synthesis.
Conclusion
The validation of peptide coupling is a multi-faceted process that requires a combination of analytical techniques. While this compound offers the advantage of rapid coupling through the formation of highly reactive amino acid fluorides, reagents like HATU often provide a slightly better profile in terms of minimizing racemization. EDC remains a cost-effective option, particularly for large-scale synthesis, but requires careful control to mitigate side reactions.
The choice of the optimal coupling reagent will depend on the specific peptide sequence, the scale of the synthesis, and the purity requirements. By employing the rigorous validation protocols outlined in this guide, researchers can make informed decisions and ensure the successful synthesis of their target peptides.
References
Phenyl Fluoroformate vs. Chloroformate Esters: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and peptide synthesis, the choice of activating agents and protecting groups is paramount to the success of a synthetic route. Among the myriad of available reagents, chloroformate esters have long been workhorses for the introduction of carbamate and carbonate functionalities. However, the emergence of their fluorinated counterparts, such as phenyl fluoroformate, presents an intriguing alternative. This guide provides an objective comparison of this compound with other commonly used chloroformate esters, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
This compound offers a potentially more reactive and selective alternative to traditional chloroformate esters like phenyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction times and potentially higher yields, particularly in the formation of carbamates and carbonates. However, this increased reactivity also necessitates careful handling due to its higher sensitivity to moisture. While direct comparative studies on reaction yields and kinetics for a broad range of substrates are not extensively documented in publicly available literature, the principles of physical organic chemistry and available solvolysis data provide a strong basis for understanding the performance differences.
Physicochemical Properties: A Tabular Comparison
The physical properties of a reagent are critical for practical handling and reaction setup. The following table summarizes the key properties of this compound and several common chloroformate esters.
| Property | This compound | Phenyl Chloroformate[1] | Ethyl Chloroformate | Isobutyl Chloroformate |
| Molecular Formula | C₇H₅FO₂ | C₇H₅ClO₂ | C₃H₅ClO₂ | C₅H₉ClO₂ |
| Molecular Weight | 156.11 g/mol | 156.57 g/mol | 108.52 g/mol | 136.58 g/mol |
| Boiling Point | Data not readily available | 188-189 °C[1] | 93 °C | 128.8 °C |
| Density | Data not readily available | 1.248 g/mL at 25 °C | 1.135 g/mL at 20 °C | 1.07 g/mL at 20 °C |
| Refractive Index | Data not readily available | n20/D 1.511 | n20/D 1.397 | n20/D 1.409 |
| Flash Point | Data not readily available | 69 °C[1] | 16 °C | 29 °C |
Note: Comprehensive physical property data for this compound is not widely available in public databases. Researchers should consult supplier-specific safety data sheets (SDS) for the most accurate information.
Reactivity and Performance Comparison
The primary difference between this compound and its chloroformate counterparts lies in the leaving group ability of the halide. The C-F bond is stronger than the C-Cl bond; however, the high electronegativity of fluorine makes the carbonyl carbon of a fluoroformate significantly more electrophilic. This electronic effect generally leads to a higher reactivity of fluoroformates in nucleophilic acyl substitution reactions.
Solvolysis Studies: A Proxy for Reactivity
While direct kinetic studies comparing this compound and other chloroformates in common synthetic reactions are scarce, solvolysis rate data can serve as a valuable indicator of their relative reactivities. For instance, a study comparing the solvolysis of phenyl fluorothionoformate and phenyl chloroformate revealed that the fluoro-analogue reacts significantly faster in various solvents. At 25.0 °C, the rate constant ratio (kF/kCl) was found to be 493 in 100% methanol and 551 in 100% ethanol, indicating a substantial rate enhancement for the fluorinated compound[2]. While this data is for the thiono-analogue, it strongly suggests a similar trend for this compound.
This enhanced reactivity can be advantageous in situations requiring mild reaction conditions or when dealing with less reactive nucleophiles. However, it also implies a greater sensitivity to hydrolysis, necessitating stricter anhydrous conditions during handling and reactions.
Applications in Organic Synthesis
Chloroformate and fluoroformate esters are versatile reagents with broad applications in organic synthesis, particularly in the formation of carbamates and carbonates, which are key functional groups in many pharmaceuticals and agrochemicals.
Carbamate Formation
The reaction of a chloroformate or fluoroformate with a primary or secondary amine is a standard method for the synthesis of carbamates. These carbamates can serve as protecting groups for amines in multi-step syntheses or be integral parts of a target molecule's structure[3].
The increased reactivity of this compound can be particularly beneficial when synthesizing carbamates from weakly nucleophilic amines, such as anilines, or when steric hindrance is a factor.
Carbonate Formation
Similarly, these reagents react with alcohols and phenols to form carbonate esters. This reaction is crucial for linking molecular fragments or for the synthesis of polymers like polycarbonates.
Experimental Protocols
Protocol 1: Synthesis of Phenyl Chloroformate[6][7]
Materials:
-
Phenol (2 mols)
-
Sodium hydroxide (2 mols)
-
Toluene
-
Phosgene (slightly over 2 mols)
Procedure:
-
A mixture of phenol and sodium hydroxide in water is prepared.
-
Toluene is added, and the mixture is distilled to azeotropically remove the water, yielding a substantially anhydrous slurry of sodium phenolate in toluene[4].
-
A solution of phosgene in toluene is prepared and cooled to approximately -10°C.
-
The sodium phenolate slurry is slowly added to the stirred phosgene solution while maintaining the temperature at about -10°C[4].
-
After the addition is complete, the reaction mixture is stirred for an additional two hours at the same temperature.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is subjected to vacuum rectification to remove the toluene.
-
Phenyl chloroformate is then distilled at approximately 65°C under an absolute pressure of 10 mm of mercury[4].
Protocol 2: General Procedure for Phenyl Carbamate Synthesis using Phenyl Chloroformate[8]
Materials:
-
Amine (primary or secondary)
-
Phenyl chloroformate (1.1 equivalents)
-
Dry Tetrahydrofuran (THF)
-
1 N Sodium hydroxide aqueous solution
-
Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a magnetically stirred solution of the amine (1.0 equivalent) in dry THF, add phenyl chloroformate (1.1 equivalents) in one portion at room temperature under an inert atmosphere (e.g., Argon)[5].
-
Stir the reaction mixture at room temperature until the starting materials are completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with a 1 N aqueous solution of sodium hydroxide.
-
Extract the resulting mixture twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate[5].
-
The solvent is removed in vacuo to yield the crude phenyl carbamate, which can be further purified by column chromatography if necessary.
Logical Relationship of Reagent Choice and Reaction Outcome
The selection of a formate ester has a direct impact on the reaction kinetics and, potentially, the chemoselectivity of a given transformation.
Conclusion
This compound represents a highly reactive and potentially advantageous alternative to traditional chloroformate esters for the synthesis of carbamates and carbonates. Its enhanced electrophilicity can lead to faster reactions and may enable transformations that are sluggish with less reactive chloroformates. However, its increased reactivity also demands more stringent handling conditions to avoid decomposition by moisture. For researchers and drug development professionals, the choice between this compound and other chloroformate esters will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, the need for mild reaction conditions, and the tolerance for moisture-sensitive reagents. While more direct comparative studies are needed to fully quantify the performance benefits of this compound across a wide range of applications, the available data and fundamental chemical principles suggest it is a valuable tool in the synthetic chemist's arsenal.
References
- 1. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Phenyl Fluoroformate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of nucleophilic substitution reactions on phenyl fluoroformate and related acyl halides, such as phenyl chloroformate. Due to the limited availability of direct kinetic data for this compound in the reviewed literature, this document leverages data from analogous compounds to infer its reactivity and mechanistic pathways. The information presented herein is intended to guide researchers in designing and interpreting kinetic studies for novel nucleophilic substitution reactions.
Introduction to Nucleophilic Substitution on Phenyl Haloformates
Nucleophilic substitution at the carbonyl carbon of phenyl haloformates (Ph-O-C(O)-X, where X is a halogen) is a fundamental reaction in organic chemistry with significant applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. The reactivity and reaction mechanism are highly dependent on the nature of the leaving group (F, Cl), the incoming nucleophile, and the solvent. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and controlling product distribution.
Generally, these reactions are believed to proceed through either a concerted (SN2-like) mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate.[1] The nature of the halogen leaving group plays a pivotal role in determining the preferred pathway.
Comparative Kinetic Data
While specific kinetic data for the nucleophilic substitution on this compound is not extensively available in the reviewed literature, we can draw comparisons from studies on phenyl chloroformate and ethyl fluoroformate to anticipate its behavior.
Table 1: Comparison of Solvolysis Rate Data for Haloformate Esters
| Substrate | Solvent | Temp (°C) | k (s⁻¹) | Reference |
| Phenyl Chloroformate | 100% EtOH | 25.0 | 4.06 x 10⁻⁵ | [2] |
| Phenyl Chloroformate | 90% EtOH | 25.0 | 2.59 x 10⁻⁴ | [2] |
| Phenyl Chloroformate | 80% EtOH | 25.0 | 6.03 x 10⁻⁴ | [2] |
| Phenyl Chloroformate | 100% MeOH | 25.0 | 2.31 x 10⁻⁴ | [2] |
| Phenyl Chloroformate | 90% MeOH | 25.0 | 8.86 x 10⁻⁴ | [2] |
| Ethyl Fluoroformate | 100% EtOH | 24.2 | 1.11 x 10⁻⁶ | [3] |
| Ethyl Fluoroformate | 90% EtOH | 24.2 | 4.31 x 10⁻⁶ | [3] |
| Ethyl Fluoroformate | 80% EtOH | 24.2 | 8.50 x 10⁻⁶ | [3] |
| Ethyl Fluoroformate | 100% MeOH | 24.2 | 3.62 x 10⁻⁶ | [3] |
| Ethyl Fluoroformate | 90% MeOH | 24.2 | 1.22 x 10⁻⁵ | [3] |
Note: The data for ethyl fluoroformate is provided as an indicator of the reactivity of a fluoroformate ester. It is expected that this compound would exhibit different rates due to the electronic effects of the phenyl group.
The significantly lower solvolysis rates for ethyl fluoroformate compared to phenyl chloroformate suggest that the C-F bond, being stronger than the C-Cl bond, is less readily cleaved. However, in nucleophilic aromatic substitution, the high electronegativity of fluorine can activate the ring towards nucleophilic attack, making the C-F bond cleavage not the rate-determining step.[4][5] In the context of substitution at the carbonyl carbon, the strong inductive effect of fluorine is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Mechanistic Considerations
The mechanism of nucleophilic substitution on phenyl haloformates is a subject of detailed investigation. The two primary proposed pathways are:
-
Concerted Mechanism (SN2-like): The nucleophile attacks the carbonyl carbon, and the leaving group departs simultaneously through a single transition state.
-
Stepwise Addition-Elimination Mechanism: The nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group.
The aminolysis of phenyl chloroformates with anilines in acetonitrile is suggested to proceed through a concerted mechanism.[1] In contrast, the aminolysis with secondary alicyclic amines in aqueous solution is proposed to follow a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.[6]
For this compound, the high electronegativity of fluorine would strongly polarize the C-F bond and the carbonyl group, making the carbonyl carbon highly electrophilic. This could favor the formation of a tetrahedral intermediate. However, the instability of the fluoride leaving group compared to chloride might influence the lifetime of this intermediate and potentially favor a more concerted pathway.
Experimental Protocols for Kinetic Analysis
A general methodology for studying the kinetics of nucleophilic substitution on this compound can be adapted from studies on phenyl chloroformate.[6]
A. Materials and Methods
-
Substrate: this compound (synthesis and purification should be verified).
-
Nucleophiles: A series of amines or other nucleophiles with varying basicity and steric hindrance.
-
Solvent: A suitable solvent system, such as acetonitrile or aqueous solutions, to ensure solubility of reactants and allow for convenient monitoring.
-
Instrumentation: A UV-Vis spectrophotometer or a stopped-flow apparatus for rapid reactions. A conductivity meter can also be used for solvolysis reactions.
B. Kinetic Measurements
-
Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions. For reactions with half-lives greater than 10 seconds, manual mixing is adequate. For faster reactions, a stopped-flow apparatus is necessary.
-
Monitoring the Reaction: The progress of the reaction can be followed by monitoring the change in absorbance of a reactant or product at a specific wavelength using a UV-Vis spectrophotometer. The reaction should be carried out under pseudo-first-order conditions, with the concentration of the nucleophile in large excess over the this compound concentration.
-
Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant (k2) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
Visualizing Reaction Pathways and Workflows
Diagram 1: Proposed Mechanistic Pathways for Nucleophilic Substitution on this compound
Caption: Proposed concerted and stepwise mechanisms for nucleophilic substitution on this compound.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for determining the rate constants of nucleophilic substitution.
Conclusion
The kinetic analysis of nucleophilic substitution on this compound is an area that warrants further investigation. Based on the available data for analogous compounds, it is anticipated that this compound will undergo nucleophilic substitution at the carbonyl carbon, likely through a competitive concerted and stepwise addition-elimination mechanism. The high electrophilicity of the carbonyl carbon, induced by the fluorine atom, is expected to play a significant role in its reactivity. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed kinetic studies on this and related substrates, which will contribute to a deeper understanding of these important reactions.
References
- 1. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Derivatization: Phenyl Fluoroformate vs. FMOC-Cl
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and analytical biochemistry, the derivatization of amino acids is a critical step for a multitude of applications, ranging from solid-phase peptide synthesis (SPPS) to sensitive analytical quantification. The selection of an appropriate derivatizing agent is paramount to ensure reaction efficiency, stability of the resulting derivative, and compatibility with downstream applications. This guide provides an objective comparison between two notable derivatizing agents: phenyl fluoroformate and 9-fluorenylmethyl chloroformate (FMOC-Cl), offering insights into their respective performances supported by experimental data.
At a Glance: this compound vs. FMOC-Cl
| Feature | This compound | FMOC-Cl |
| Primary Application | N-protection for polypeptide synthesis | N-protection in SPPS, pre-column derivatization for HPLC analysis |
| Derivative Formed | N-phenoxycarbonyl (NPC) amino acid | N-9-fluorenylmethoxycarbonyl (FMOC) amino acid |
| Key Advantage | Excellent stability and moisture insensitivity of derivatives[1][2][3] | Well-established for both synthesis and analysis; fluorescent tag enables sensitive detection[1][3] |
| Reaction Conditions | Two-phase reaction (e.g., MTBE/H2O)[2][3] | Typically aqueous borate buffer, pH 8-11.4[4][5] |
| Reaction Time | Not explicitly detailed for analytical derivatization | Rapid, from 30 seconds to 40 minutes[5] |
| Derivative Stability | High; tolerant to atmospheric conditions[1] | Stable for over 48 hours, allowing for automated analysis[5] |
| Byproducts of Concern | Phenol (less volatile) | FMOC-OH (can interfere with chromatography)[1] |
| Deprotection Conditions | Not the primary use for the derivatized product in this context | Mild basic conditions (e.g., piperidine)[6] |
| Detection Method | Primarily UV (due to phenyl group) | UV and Fluorescence (highly sensitive)[1] |
| Quantitative Analysis | Data not readily available in literature | Well-established with low detection limits (femtomole range)[5] |
Delving Deeper: A Performance-Based Comparison
This compound: The Stability Champion for Synthesis
This compound reacts with amino acids to form N-phenoxycarbonyl (NPC) derivatives. The standout feature of these NPC-amino acids is their exceptional stability, particularly their insensitivity to moisture and air.[1][2][3] This robustness simplifies handling and storage, a significant advantage in the context of monomer preparation for polypeptide synthesis. Recent advancements have led to facile two-phase synthesis protocols that yield high-purity NPC monomers without the need for laborious purification techniques like column chromatography.[2][3]
While the primary application of this compound-derived amino acids is in controlled polypeptide polymerization, their potential for analytical applications is an area of growing interest. The phenoxycarbonyl group provides a UV chromophore, suggesting that these derivatives could be detected by HPLC with a UV detector. However, detailed studies on the quantitative performance of this derivatization for analytical purposes, including reaction kinetics, yields under various conditions, and detection limits, are not yet widely available in scientific literature.
FMOC-Cl: The Versatile Workhorse for Synthesis and Analysis
9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-entrenched reagent in both solid-phase peptide synthesis and analytical amino acid analysis. Its reaction with amino acids under mild alkaline conditions is rapid and efficient, yielding stable N-FMOC-amino acid derivatives.[4][5]
A significant advantage of FMOC-Cl is the fluorescent nature of the fluorenyl group, which allows for highly sensitive detection in HPLC analysis, with detection limits reaching the femtomole range.[5] This makes it an ideal choice for the quantification of amino acids in biological samples and protein hydrolysates. However, FMOC-Cl is susceptible to hydrolysis, which can produce FMOC-OH, a byproduct that can interfere with chromatographic analysis.[1] Careful control of reaction conditions and pH is therefore crucial.
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
Reaction Mechanisms
Experimental Workflow for Amino Acid Analysis
Experimental Protocols
Synthesis of N-Phenoxycarbonyl (NPC) Amino Acids
This protocol is adapted from a facile two-phase synthesis method.[2][3]
-
Dissolution of Amino Acid: Dissolve the desired amino acid in deionized water.
-
Addition of Base: Add an appropriate base (e.g., sodium carbonate) to the amino acid solution to facilitate the reaction.
-
Two-Phase System: Create a two-phase system by adding an organic solvent such as methyl tert-butyl ether (MTBE).
-
Addition of this compound: Slowly add this compound to the stirred biphasic mixture.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C for L-alanine) for a specified time.
-
Work-up: After the reaction is complete, separate the organic layer.
-
Purification: Wash the organic layer with an acidic solution (e.g., HCl) and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the N-phenoxycarbonyl amino acid.
Amino Acid Derivatization with FMOC-Cl for HPLC Analysis
This protocol is based on an improved method for quantitative derivatization.[5]
-
Buffer Preparation: Prepare a borate buffer and adjust the pH to 11.4.
-
Sample Preparation: Dissolve the amino acid standard or sample in the borate buffer.
-
Derivatization: Add a solution of FMOC-Cl in a suitable organic solvent (e.g., acetone) to the buffered amino acid solution.
-
Reaction: Vortex the mixture and allow it to react at room temperature for approximately 40 minutes.
-
Quenching: Stop the reaction by adding a primary amine, such as 1-aminoadamantane hydrochloride (ADAM), to react with the excess FMOC-Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., pentane or hexane) to remove the FMOC-OH byproduct and excess quenching reagent.
-
Analysis: Inject an aliquot of the aqueous phase into the HPLC system for analysis.
Conclusion
The choice between this compound and FMOC-Cl for amino acid derivatization is highly dependent on the intended application.
For polypeptide synthesis , this compound offers a significant advantage in the preparation of highly stable, moisture-insensitive N-phenoxycarbonyl amino acid monomers, which simplifies handling and can lead to well-controlled polymerizations.
For quantitative amino acid analysis , FMOC-Cl remains the reagent of choice due to its well-established protocols, rapid reaction kinetics, and the high sensitivity afforded by the fluorescent properties of the FMOC group. While N-phenoxycarbonyl amino acids show promise for analytical applications due to their stability and UV-active tag, further research is needed to fully characterize their performance in quantitative analysis and establish standardized protocols.
Researchers and drug development professionals should carefully consider the specific requirements of their workflow, including the need for monomer stability, analytical sensitivity, and compatibility with existing instrumentation, when selecting the optimal derivatization strategy.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
Phenyl Fluoroformate: A Comparative Guide to its Efficacy as an Activating Agent
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for amide and ester synthesis, the choice of activating agent is paramount. This guide provides an objective comparison of phenyl fluoroformate with other commonly used activating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific synthetic needs.
This compound has emerged as a valuable tool in the chemist's arsenal for the activation of carboxylic acids, facilitating the formation of amide and ester bonds crucial in the synthesis of pharmaceuticals and other complex organic molecules. Its efficacy, however, must be weighed against a landscape of established and novel activating agents. This guide delves into a comparative analysis of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of reaction pathways to provide a comprehensive assessment.
Comparative Efficacy in Amide Synthesis
The primary function of an activating agent is to convert a relatively unreactive carboxylic acid into a more electrophilic species that readily reacts with a nucleophile, such as an amine, to form an amide bond. The efficacy of this process is typically measured by reaction yield, reaction time, and compatibility with various functional groups.
While direct head-to-head comparative studies detailing the performance of this compound against all other activating agents are not extensively documented in a single source, a clear picture of its relative efficacy can be constructed by examining data from various studies. This compound activates carboxylic acids by forming a highly reactive phenyl ester intermediate. The subsequent aminolysis of this intermediate leads to the desired amide.
A study on solvent- and transition-metal-free amide synthesis from phenyl esters and aryl amines provides valuable data that can be considered representative of the second step of a this compound-mediated reaction. The high yields achieved across a range of substrates underscore the potential of this pathway.
Table 1: Comparative Yields of Amide Synthesis with Phenyl Benzoate (a Phenyl Ester Intermediate) and Various Amines
| Amine Substrate | Product | Yield (%)[1][2] |
| o-Toluidine | N-(o-tolyl)benzamide | 90 |
| Aniline | N-Phenylbenzamide | 82 |
| 4-Fluoroaniline | 4-Fluoro-N-phenylbenzamide | 95 |
| 4-Chloroaniline | 4-Chloro-N-phenylbenzamide | 98 |
| 4-Bromoaniline | 4-Bromo-N-phenylbenzamide | 99 |
| Benzylamine | N-Benzylbenzamide | 85 |
| 2-Aminopyridine | N-(pyridin-2-yl)benzamide | 75 |
It is important to note that these yields reflect the second stage of the reaction (aminolysis of the phenyl ester). The overall yield of the two-step process using this compound would also depend on the efficiency of the initial activation of the carboxylic acid.
In the broader context of peptide synthesis, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed and are known for their high efficiency, particularly in solid-phase peptide synthesis. These reagents often achieve high coupling rates and minimize side reactions. While direct quantitative comparisons with this compound are scarce, the choice of activating agent in peptide synthesis is often dictated by factors such as the complexity of the peptide sequence, the presence of sensitive functional groups, and the need to suppress racemization.
Mechanism of Action: Carboxylic Acid Activation
The efficacy of this compound stems from its ability to transform a carboxylic acid into a more reactive acyl donor. The general mechanism for carboxylic acid activation by haloformates, including this compound, proceeds through the formation of a mixed anhydride, which then serves as the activated intermediate.
In this pathway, the carboxylic acid attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a mixed anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine (for amide synthesis) or an alcohol (for ester synthesis), resulting in the formation of the desired product and the release of phenol, carbon dioxide, and hydrogen fluoride as byproducts.
Experimental Protocols
General Protocol for Amide Synthesis via Phenyl Ester Intermediate
This two-step protocol is based on the activation of a carboxylic acid with this compound to form a phenyl ester, followed by aminolysis.
Step 1: Activation of Carboxylic Acid with this compound (Adapted from general haloformate reactions)
-
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Slowly add this compound (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the phenyl ester intermediate can be used directly in the next step or purified by standard workup and chromatographic procedures.
Step 2: Aminolysis of the Phenyl Ester (Based on the solvent-free synthesis of amides from phenyl esters) [1][2]
-
To the crude or purified phenyl ester (1.0 equiv.), add the amine (1.05 equiv.) and a base such as sodium hydride (1.05 equiv.).
-
Heat the mixture at 130 °C for 20 hours in the absence of a solvent.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture and purify the amide product by column chromatography.
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of an amide using an activating agent like this compound.
Comparison with Other Activating Agents
A variety of other activating agents are commonly employed in organic synthesis, each with its own set of advantages and disadvantages.
Table 2: Comparison of this compound with Other Common Activating Agents
| Activating Agent | Structure | Key Advantages | Key Disadvantages |
| This compound | Ph-O-CO-F | Forms a relatively stable but reactive phenyl ester intermediate. | Limited direct comparative data available. Byproducts (phenol, HF) may require careful removal. |
| Thionyl Chloride | SOCl₂ | Inexpensive and highly reactive, forming acyl chlorides. | Generates corrosive HCl and SO₂ byproducts. Can be harsh for sensitive substrates. |
| EDC/NHS | - | Water-soluble carbodiimide, mild reaction conditions, forms a stable NHS ester. | Can be expensive, requires removal of urea byproduct. |
| HATU | - | High coupling efficiency, fast reaction rates, particularly effective for sterically hindered amino acids. | Expensive, potential for side reactions if not used correctly. |
| BOP/PyBOP | - | Effective for peptide synthesis, good for fragment coupling. | Can cause racemization, phosphonium byproducts can be difficult to remove. |
Conclusion
This compound presents a viable and effective option for the activation of carboxylic acids in amide and ester synthesis. Its mechanism proceeds through a reactive phenyl ester intermediate, which can lead to high yields of the desired products under appropriate conditions. While direct, comprehensive comparative studies with other activating agents are not abundant, the available data on the reactivity of the resulting phenyl esters suggests that it is a potent activating agent.
The choice of activating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, cost considerations, and the desired level of purity of the final product. The information and protocols provided in this guide are intended to assist researchers in making an informed decision and in developing robust synthetic methodologies. Further research into the direct comparative efficacy of this compound would be beneficial to the scientific community.
References
Spectroscopic Validation of Carbamates: A Comparative Guide to Products Synthesized with Phenyl Chloroformate and Alternative Reagents
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of molecular structures are paramount. This guide provides a comparative analysis of the spectroscopic data for carbamates synthesized using phenyl chloroformate and other common carbamoylating agents, offering insights into product purity and reaction efficiency. Detailed experimental protocols and spectroscopic data are presented to aid in the selection of appropriate synthetic routes and analytical methods.
The formation of a carbamate functional group is a cornerstone of modern organic and medicinal chemistry, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and as a protective group for amines. While phenyl chloroformate is a widely used reagent for this transformation, a variety of other reagents, such as di-tert-butyl dicarbonate (Boc anhydride) and benzyl chloroformate (Cbz-Cl), are also prevalent. The choice of reagent can influence reaction conditions, yields, and the impurity profile of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful synthesis of the desired carbamate and for identifying any byproducts.
This guide presents a side-by-side comparison of the spectroscopic data for two common carbamates—tert-butyl phenylcarbamate and benzyl carbamate—each synthesized via two different routes. The data is summarized in clear, comparative tables, and detailed experimental protocols are provided.
Comparative Spectroscopic Data
tert-Butyl Phenylcarbamate
tert-Butyl phenylcarbamate can be synthesized from aniline using either phenyl chloroformate or di-tert-butyl dicarbonate. The spectroscopic data for the product obtained from both methods are virtually identical, indicating the formation of the same pure compound. However, the choice of reagent impacts the reaction conditions and potential side products.
| Spectroscopic Data | Product from Phenyl Chloroformate | Product from Di-tert-butyl Dicarbonate |
| ¹H NMR (CDCl₃, δ) | 7.33-7.27 (m, 2H), 7.10-7.04 (m, 1H), 6.98-6.92 (m, 2H), 6.51 (s, 1H), 1.52 (s, 9H) | 7.33-7.27 (m, 2H), 7.10-7.04 (m, 1H), 6.98-6.92 (m, 2H), 6.51 (s, 1H), 1.52 (s, 9H) |
| ¹³C NMR (CDCl₃, δ) | 152.7, 138.2, 129.0, 123.3, 118.6, 80.8, 28.3 | 152.7, 138.2, 129.0, 123.3, 118.6, 80.8, 28.3 |
| IR (KBr, cm⁻¹) | 3320 (N-H), 1730 (C=O), 1595, 1495 (Aromatic C=C) | 3320 (N-H), 1730 (C=O), 1595, 1495 (Aromatic C=C) |
| Mass Spectrum (EI, m/z) | 193 (M⁺), 137, 93, 57 | 193 (M⁺), 137, 93, 57 |
Benzyl Carbamate
Benzyl carbamate is commonly synthesized by the reaction of benzyl chloroformate with ammonia. An alternative, though less direct, route could involve other carbamoylating agents. The spectroscopic data confirms the structure of the resulting carbamate.
| Spectroscopic Data | Product from Benzyl Chloroformate |
| ¹H NMR (CDCl₃, δ) | 7.40-7.29 (m, 5H), 5.14 (s, 2H), 4.75 (br s, 2H) |
| ¹³C NMR (CDCl₃, δ) | 156.5, 136.4, 128.6, 128.2, 128.1, 67.0 |
| IR (KBr, cm⁻¹) | 3330, 3190 (N-H), 1690 (C=O), 1610, 1455 (Aromatic C=C)[1] |
| Mass Spectrum (EI, m/z) | 151 (M⁺), 108, 91, 79, 77[1][2] |
Experimental Protocols
Synthesis of tert-Butyl Phenylcarbamate using Phenyl Chloroformate
Materials: Aniline, phenyl chloroformate, dry tetrahydrofuran (THF), 1 N sodium hydroxide (NaOH) solution, dichloromethane, brine, magnesium sulfate.
Procedure: To a magnetically stirred solution of aniline (5.0 mmol, 1.0 equiv) in dry THF (20.0 mL) at room temperature under an inert atmosphere, phenyl chloroformate (5.5 mmol, 1.1 equiv) is added in one portion. The reaction mixture is stirred at room temperature until the complete consumption of starting materials is observed by TLC. The mixture is then diluted with 1 N NaOH aqueous solution and extracted twice with dichloromethane. The combined organic extracts are washed with brine and dried with magnesium sulfate. The solvent is removed under reduced pressure to yield the product.
Synthesis of tert-Butyl Phenylcarbamate using Di-tert-butyl Dicarbonate (Boc Anhydride)
Materials: Aniline, di-tert-butyl dicarbonate (Boc₂O), water, acetone, dichloromethane, anhydrous sodium sulfate.
Procedure: In a 50 mL round-bottom flask, aniline (1 mmol) is added to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. The mixture is stirred at room temperature for a few minutes. Di-tert-butyl dicarbonate (1.1 mmol, 1.1 equiv) is then added. Dichloromethane (5 mL) is added, and the mixture is stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in a vacuum to afford the N-Boc protected aniline.
Synthesis of Benzyl Carbamate using Benzyl Chloroformate
Materials: Benzyl chloroformate, concentrated ammonium hydroxide, toluene.
Procedure: A solution of benzyl chloroformate is prepared by reacting benzyl alcohol with phosgene in toluene. A measured aliquot of this benzyl chloroformate solution is added slowly with vigorous stirring to five volumes of cold concentrated ammonium hydroxide (sp. gr. 0.90). The reaction mixture is allowed to stand at room temperature for 30 minutes. The resulting precipitate is filtered with suction, washed with cold water, and dried in a vacuum desiccator to yield benzyl carbamate. Recrystallization from toluene can be performed for further purification.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and analytical processes described.
References
A Researcher's Guide to Amino Acid Protecting Groups: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of peptides and complex organic molecules. These chemical shields temporarily block reactive functional groups on amino acids, preventing undesirable side reactions and enabling precise, stepwise synthesis. This guide offers an objective comparison of the most common N-terminal amino acid protecting groups—Boc, Fmoc, and Cbz—supported by experimental data and detailed protocols to inform your synthetic strategy.
N-Terminal Protecting Groups: A Head-to-Head Comparison
The selection of an N-terminal protecting group is a critical decision that influences the overall efficiency and success of peptide synthesis. The ideal group is readily introduced, stable throughout various reaction conditions, and cleanly removed with high yield and minimal side products. Below is a comparative overview of the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) protecting groups.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Advantages | Notable Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., Trifluoroacetic acid - TFA) | Stable to bases and nucleophiles; orthogonal to Fmoc and Cbz. | Harsh acidic cleavage can lead to side reactions with sensitive residues. |
| Fmoc | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Mild bases (e.g., 20% Piperidine in DMF) | Mild cleavage conditions preserve acid-labile side-chain protecting groups; orthogonal to Boc and Cbz.[1] | The fluorenyl group is bulky; the dibenzofulvene byproduct must be scavenged to prevent side reactions.[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[3] | Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes). |
Table 1: Comparative Overview of Common N-Terminal Protecting Groups. This table summarizes the essential characteristics of Boc, Fmoc, and Cbz protecting groups, highlighting their primary reagents, cleavage conditions, and key strategic considerations.
Quantitative Performance Data
The following tables provide a summary of representative yields for the introduction and cleavage of Boc, Fmoc, and Cbz protecting groups based on published experimental procedures. It is important to note that yields can vary depending on the specific amino acid, substrate, and reaction conditions.
Protection Reaction Yields
| Protecting Group | Amino Acid Derivative | Protection Conditions | Yield (%) | Reference |
| Boc | Glycine Dipeptide | Boc₂O, 10% Na₂CO₃(aq), MeOH | 80-95 | [4] |
| Fmoc | Glycine Dipeptide | Fmoc-ONSu, 10% Na₂CO₃(aq), Acetone | 91-93 | [4] |
| Cbz | Amine Substrate | Cbz-Cl, NaHCO₃, THF/H₂O | 90 | [3] |
Table 2: Representative Protection Reaction Yields. This table presents typical yields for the introduction of Boc, Fmoc, and Cbz protecting groups on amino acid or amine substrates.
Deprotection Reaction Yields
| Protecting Group | Substrate | Deprotection Conditions | Yield (%) | Reference |
| Boc | Boc-protected amine | 5 eq. TFA, CH₂Cl₂ | >90 (generally) | [5] |
| Fmoc | Fmoc-protected peptide-resin | 20% Piperidine in DMF | High (qualitative) | [6][7] |
| Cbz | Cbz-protected amine | H₂, 10% Pd/C, MeOH | High (qualitative) | [3] |
Table 3: Representative Deprotection Reaction Yields. This table showcases typical yields for the removal of Boc, Fmoc, and Cbz protecting groups. While quantitative data for Fmoc and Cbz deprotection is often reported qualitatively as "high" or "quantitative" in the literature, the cited protocols are standard and widely used due to their efficiency.
Detailed Experimental Protocols
The following are detailed, representative protocols for the introduction and removal of Boc, Fmoc, and Cbz protecting groups.
Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add dichloromethane (5 mL). Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purification: Purify the resulting N-Boc amine by column chromatography on silica gel.
TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (e.g., 0.19 mmol) in dichloromethane (DCM, 1 mL).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 1 mL) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.
Fmoc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (e.g., D-Threonine, 42.0 mmol) and Fmoc-succinamide (Fmoc-OSu, 44.1 mmol) in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃ (100 mL).[1]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[1]
-
Work-up: Dilute the reaction with water (50 mL) and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract the mixture with diethyl ether (3 x 50 mL). Acidify the aqueous layer to pH 1 with 1 M HCl.[1]
-
Isolation: The precipitated product can be isolated by filtration.
Piperidine-Mediated Fmoc Deprotection (Solid-Phase)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 1-2 minutes.[7]
-
Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 7-10 minutes.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Cbz Protection of an Amine
-
Dissolution: Dissolve the amine substrate (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).[3]
-
Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 5.27 mmol) and benzyl chloroformate (Cbz-Cl, 3.96 mmol) at 0 °C.[3]
-
Reaction: Stir the solution for 20 hours at 0 °C.[3]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
Purification: Purify the resulting residue by silica gel column chromatography.[3]
Hydrogenolysis of a Cbz Group
-
Catalyst Addition: To a solution of the Cbz-protected substrate (15.0 µmol) in methanol (2 mL), add 5% Palladium on carbon (Pd/C, 6.4 mg).[3]
-
Hydrogenation: Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere (balloon).[3]
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.[3]
-
Concentration: Concentrate the filtrate in vacuo to yield the deprotected amine.[3]
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts in the application of amino acid protecting groups.
Figure 1: Workflow for Selecting a Protecting Group Strategy. This diagram outlines the decision-making process for choosing an appropriate protecting group strategy based on the synthetic target and methodology.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
Phenyl Formates: A Safer and More Versatile Alternative to Traditional Reagents in Synthesis
In the landscape of pharmaceutical research and drug development, the synthesis of carbamates and ureas constitutes a cornerstone of medicinal chemistry. These functional groups are integral to a vast array of therapeutic agents, influencing their biological activity, stability, and pharmacokinetic properties. For decades, the synthesis of these moieties has been dominated by traditional reagents, notably the highly toxic phosgene gas and its derivatives. However, significant safety concerns and handling difficulties have driven the search for safer, more efficient alternatives. Phenyl formates, particularly phenyl chloroformate and the emerging phenyl fluoroformate, represent a significant advancement, offering improved safety profiles, greater versatility, and milder reaction conditions.
This guide provides an objective comparison of phenyl formates against traditional reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
The Hazards of Traditional Reagents
The classical approach to synthesizing ureas and carbamates often involves highly hazardous materials. Phosgene (COCl₂), a colorless and insidious gas responsible for 85,000 deaths in World War I, is a potent pulmonary irritant.[1] Its extreme toxicity and gaseous state make it difficult to handle in a laboratory setting, necessitating specialized equipment and stringent safety protocols.
To mitigate these risks, solid or liquid phosgene surrogates like diphosgene and triphosgene were developed.[2][3] While they are easier to handle than gaseous phosgene, they are also toxic and can release phosgene upon heating or reaction.[3][4] Other traditional methods, such as using alkyl chloroformates or isocyanates, also present challenges, including the need for harsh reaction conditions, the use of excess base, and the inherent toxicity of isocyanate intermediates.[5][6][7]
Phenyl Formates as a Superior Alternative
Phenyl formates, such as phenyl chloroformate, have emerged as valuable reagents that circumvent many of the issues associated with traditional methods. As liquids or solids, they are significantly easier and safer to handle than phosgene.[8] They offer a versatile route to carbamates, which can then be readily converted to unsymmetrical ureas under mild, neutral conditions, providing greater control over the final product.[5]
The introduction of this compound offers further potential advantages. The high electronegativity of the fluorine atom can modulate the reactivity of the carbonyl group, potentially leading to higher selectivity and milder reaction conditions compared to its chloroformate counterpart.[9] While direct comparative data is still emerging, studies on analogous fluoroformates suggest they favor different reaction mechanisms, which can be exploited for chemo-selective transformations.
Comparative Data: Reagent Properties and Performance
A direct comparison highlights the practical advantages of using phenyl formates over traditional, high-hazard reagents.
| Reagent | Formula | Physical State (STP) | Boiling Point (°C) | Key Hazards |
| Phosgene | COCl₂ | Gas | 8.3 | Extremely toxic, corrosive, insidious odor.[1][10] |
| Diphosgene | C₂Cl₄O₂ | Liquid | 128 | Toxic liquid, releases phosgene upon reaction. |
| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | 208 (decomposes) | Toxic solid, safer to handle than phosgene but still hazardous.[2][4] |
| Phenyl Chloroformate | C₇H₅ClO₂ | Liquid | 188-189 | Toxic, corrosive, lachrymator.[8] |
Experimental Performance: Urea Synthesis
The following data, derived from published experimental procedures, compares the synthesis of a specific N,N'-disubstituted urea via two different pathways: one using a phenyl carbamate intermediate (derived from phenyl chloroformate) and a more traditional route using triphosgene.
| Method | Starting Material | Key Reagent | Overall Yield | Reaction Conditions | Reference |
| Phenyl Carbamate Route | (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 1. Phenyl Chloroformate2. 4-methoxyaniline | 52% | Two steps: Carbamate formation followed by nucleophilic substitution at 50°C. | [3] |
| Triphosgene Route | (2-aminophenyl)(1H-pyrrol-2-yl)methanone | Triphosgene, then 4-methoxyaniline | Good Yield (unquantified) | One-pot reaction: In-situ isocyanate formation at low temperature, followed by amine addition. | [3] |
While the triphosgene route offers a one-pot synthesis, the phenyl carbamate pathway provides a stable, isolable intermediate, which can be advantageous for library synthesis and purification. The yields are comparable and demonstrate the efficacy of the phenyl formate approach.
Key Synthetic Pathways and Workflows
The versatility of phenyl formates is evident in their application to various synthetic transformations. The following diagrams illustrate the primary pathways for carbamate and urea synthesis and a typical experimental workflow.
Caption: Comparison of synthetic routes using traditional reagents vs. phenyl chloroformate.
Caption: A typical workflow for synthesizing a phenyl carbamate intermediate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are adapted from established literature.
Protocol 1: General Procedure for Phenyl Carbamate Synthesis
This protocol describes the formation of a stable carbamate intermediate from an amine using phenyl chloroformate.[2]
-
Preparation: In a round-bottomed flask under an argon atmosphere, dissolve the amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: To the magnetically stirred solution at room temperature, add phenyl chloroformate (1.1 equivalents) in a single portion.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phenyl carbamate.
Protocol 2: General Procedure for Unsymmetrical Urea Synthesis from Phenyl Carbamate
This protocol outlines the conversion of the phenyl carbamate intermediate to a final urea product.[5]
-
Preparation: In a round-bottomed flask, place the phenyl carbamate (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction: Slowly add the desired primary or secondary amine (1.05 equivalents) to the solution at ambient temperature. The reaction is typically rapid (e.g., 15 minutes).
-
Isolation: The urea product often precipitates from the solution. The product can be isolated by filtration or standard extraction procedures depending on its physical properties.
-
Purification: The resulting urea is often of high purity, but can be further purified by recrystallization or column chromatography if necessary. This method avoids harsh conditions and gives excellent yields (typically >90%).[5]
The Future is Fluoro: The Potential of this compound
While phenyl chloroformate offers a marked improvement over phosgene, this compound stands as the next logical step in reagent evolution. The substitution of chlorine with fluorine introduces several potential benefits:
-
Altered Reactivity: The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, potentially allowing for reactions to proceed under even milder conditions or with less nucleophilic partners.[9]
-
Enhanced Stability: Fluorinated organic molecules often exhibit increased thermal and metabolic stability, a property that could translate to the fluoroformate reagent itself and the resulting products.[9]
-
Unique Selectivity: Studies comparing fluoroformates to chloroformates in solvolysis reactions have shown that they can proceed through different mechanistic pathways.[4] This difference can be leveraged to achieve chemoselectivity that may not be possible with traditional reagents.
-
Non-Chloride Byproducts: The reaction releases fluoride ions instead of chloride, which can be advantageous in syntheses where chloride ions might interfere with catalysts or subsequent steps.
Caption: Inferred benefits of this compound based on the properties of fluorine.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagents is critical for safety, efficiency, and the successful synthesis of target molecules. Phenyl formates, and specifically phenyl chloroformate, offer a proven and significant improvement over hazardous traditional reagents like phosgene and its direct surrogates. They provide a safer, more controllable, and versatile platform for the synthesis of carbamates and ureas. The emergent use of this compound represents a promising frontier, with the unique properties of fluorine poised to deliver even greater benefits in terms of reaction mildness, selectivity, and stability. As more comparative data becomes available, phenyl fluoroformates are expected to become an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. What a difference a chlorine makes: The remarkable unimolecular ion chemistry of phenyl formate and phenyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 7. pentelutelabmit.com [pentelutelabmit.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal and Handling of Phenyl Fluoroformate
This document provides critical safety and logistical information for the proper handling and disposal of Phenyl Fluoroformate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Immediate Safety Notice: this compound is a highly hazardous substance that is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] It is also a combustible liquid that is corrosive to metals.[1][2] This material reacts with water and moisture, potentially liberating toxic gases such as hydrogen chloride and phosgene.[2][3] All handling must occur in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment.[2][4]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value | Citations |
| Boiling Point | 74 - 75 °C (at 17 hPa) | |
| Density | 1.248 g/cm³ (at 25 °C) | |
| Flash Point | 69 °C (156.2 °F) | [3] |
| Autoignition Temp. | 560 °C (1040 °F) | [3] |
| Acute Oral Toxicity | LD50 (Rat): 1748.4 mg/kg | [1] |
| Acute Dermal Toxicity | LD50 (Rabbit): 3970 mg/kg - 4922.8 mg/kg | [1][3] |
| Acute Inhalation Toxicity | LCLo (Rat): 44 ppm (4 h) / LC50 (Rat): 0.18 mg/L (4h) | [1][2] |
Standard Disposal Protocol
Disposal of this compound waste must be treated with extreme caution and strictly adhere to local, regional, and national regulations.[1][3] Never discharge this chemical into drains or sewer systems.[2][5]
Step-by-Step Waste Disposal Procedure:
-
Container Management:
-
Engage a Licensed Waste Disposal Service:
-
Approved Disposal Methods:
-
Empty Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.
-
Containers can be triple-rinsed (or equivalent) with an appropriate solvent (as advised by the disposal company) and offered for reconditioning or recycling.[5] Otherwise, the packaging should be punctured to prevent reuse and disposed of as hazardous waste.[5]
-
Emergency Spill Protocol
In the event of a spill, immediate and decisive action is required to mitigate severe health and environmental risks.
Step-by-Step Spill Response Procedure:
-
Immediate Evacuation and Isolation:
-
Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
DO NOT USE WATER or combustible materials to absorb the spill.[2][3]
-
Cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, dry earth, or vermiculite.[3][4]
-
Once absorbed, use clean, non-sparking tools to collect the material and place it into a loosely covered, clearly labeled plastic container for disposal.[4]
-
Cover the container with a plastic sheet to minimize contact with moisture or rain.[4]
-
-
Decontamination and Final Steps:
-
After the spill is collected, decontaminate the area as advised by your safety officer. Prevent any runoff from entering drains.[4]
-
All contaminated clothing and cleanup materials must be sealed in labeled drums for disposal by a licensed hazardous waste company.[4]
-
Thoroughly decontaminate all protective equipment before storing and re-using.[4]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
